(-)-Ternatin
Description
Properties
IUPAC Name |
(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFVAIFXJWEOMH-PTPSPKLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933442 | |
| Record name | Ternatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148619-41-4 | |
| Record name | Ternatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (-)-Ternatin Cyclic Peptide
Abstract
(-)-Ternatin is a naturally occurring, N-methylated cyclic heptapeptide (B1575542) originally identified as an inhibitor of adipogenesis and later characterized as a potent cytotoxic agent against various cancer cell lines.[1][2] Its therapeutic potential has driven significant research into its molecular mechanism of action. This technical guide synthesizes the current understanding of how this compound exerts its biological effects, focusing on its direct molecular target, the subsequent impact on cellular machinery, and the key experimental evidence that has elucidated this pathway. Quantitative data on its activity are presented, and the principles of pivotal experimental methodologies are described. Visual diagrams of the core mechanism and experimental workflows are provided to facilitate a deeper understanding for research and development purposes.
Primary Molecular Target: The eEF1A Ternary Complex
The central mechanism of action of this compound and its potent synthetic derivatives is the direct targeting and inhibition of the eukaryotic translation elongation factor 1A (eEF1A).[1][3] Specifically, Ternatin does not bind to eEF1A alone but selectively recognizes and binds to the eEF1A·GTP·aminoacyl-tRNA ternary complex .[1][4] This complex is a cornerstone of protein synthesis, responsible for delivering the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the translating ribosome.[3][5]
Biochemical studies, including photo-affinity labeling using a clickable Ternatin probe, definitively identified eEF1A as the direct binding partner.[4] These experiments revealed that Ternatin's binding to purified eEF1A is dependent on the presence of both GTP and aa-tRNA, confirming the ternary complex as the specific target.[4]
Mechanism of Inhibition: Stalling the Ribosome
Upon binding to the eEF1A ternary complex, this compound stalls the translation elongation cycle.[1][6] Cryo-EM studies have shown that Ternatin binds at the interface of eEF1A's domains I and III.[7] This interaction traps the eEF1A complex on the ribosome in an intermediate state following GTP hydrolysis.[6][8] This trapping prevents the proper accommodation of the aa-tRNA into the ribosomal A-site and blocks the subsequent release of the eEF1A-GDP complex.[1][8] The ultimate consequence is a halt in peptide elongation, leading to a global inhibition of protein synthesis, which triggers downstream cytotoxic effects and cell death.[1][4]
Interestingly, this binding site is a functional hotspot also targeted by other structurally distinct natural products, such as didemnin (B1252692) B and cytotrienin, with which Ternatin competes for binding.[4][7] However, Ternatin exhibits distinct kinetic properties, inducing greater conformational flexibility in eEF1A and dissociating approximately 25 times faster than didemnin B, which correlates with a more reversible effect on protein synthesis in cellular assays.[6][7]
The following diagram illustrates the core signaling pathway of Ternatin's inhibitory action.
Quantitative Biological Activity
This compound was initially identified for its anti-adipogenic properties and subsequently for its potent cytotoxicity.[4] Synthetic modifications have led to variants with significantly enhanced potency.[1][4]
Table 1: Anti-Adipogenic and Cytotoxic Activity of this compound
| Compound | Biological Activity | Cell Line / Model | Potency Value | Reference |
| This compound | Inhibition of Adipogenesis | 3T3-L1 Adipocytes | EC₅₀: 20 nM | [4] |
| This compound | Inhibition of Fat Accumulation | 3T3-L1 Adipocytes | IC₅₀: 0.027 µM (27 nM) | [9] |
| This compound | Cytotoxicity / Anti-Proliferative | HCT116 Cancer Cells | IC₅₀: 71 ± 10 nM | [4] |
Table 2: Anti-Proliferative Activity of Synthetic Ternatin Variants
| Compound | Key Structural Modification | Cell Line | Potency (IC₅₀) | Fold-Increase vs. Ternatin | Reference |
| Ternatin (1) | Natural Product | HCT116 | 71 nM | 1x | [4] |
| Ternatin-4-Ala (2) | Leu4 -> Ala | HCT116 | > 10 µM | Inactive | [4] |
| Compound 3 | Position 6 modified | HCT116 | ~35 nM (est.) | ~2x | [4] |
| Compound 4 | Positions 4 & 6 modified | HCT116 | ~0.15 nM (est.) | ~500x | [4] |
Note: The activity of Compound 4 is described as up to 500-fold more potent than Ternatin.[1][4]
Principles of Key Experimental Methodologies
Detailed, step-by-step experimental protocols are typically found within the materials and methods sections of peer-reviewed publications. This guide outlines the principles of two crucial experiments used to elucidate Ternatin's mechanism of action.
Target Identification via Photo-Affinity Labeling
To identify the direct molecular target of Ternatin, a photo-affinity labeling strategy was employed. This powerful technique uses a modified version of the compound (a "probe") to covalently bind to its target protein upon activation by UV light.
The general workflow is as follows:
-
Probe Synthesis: A synthetic analog of Ternatin is created containing two key modifications: a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for "click" chemistry).[4][5]
-
Incubation: The probe is incubated with cell lysates, allowing it to bind non-covalently to its specific protein target(s).
-
UV Crosslinking: The lysate is exposed to UV light, which activates the photo-reactive group, causing it to form a stable, covalent bond with the nearest amino acid residues of the target protein.[4]
-
Reporter Conjugation: A fluorescent reporter molecule (e.g., TAMRA-azide) is attached to the probe's reporter tag via a highly specific click chemistry reaction.[4]
-
Analysis: The proteins in the lysate are separated by size using SDS-PAGE. The target protein, now covalently linked to the fluorescent reporter, can be visualized as a distinct band on the gel.[4]
-
Target Confirmation: To confirm specificity, the experiment is repeated in the presence of an excess of the original, unmodified Ternatin. This "competitor" molecule occupies the binding site, preventing the probe from binding and leading to the disappearance of the fluorescent band, thus validating the target's identity.[4] The labeled protein band can then be excised and identified using mass spectrometry.
The following diagram outlines this experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. escholarship.org [escholarship.org]
- 7. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways [mdpi.com]
- 8. Ternatin B | 98512-96-0 | Benchchem [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
(-)-Ternatin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ternatin is a naturally occurring, highly N-methylated cyclic heptapeptide (B1575542). Initially isolated from the mushroom Trametes versicolor (previously Coriolus versicolor), it has garnered significant interest in the scientific community for its potent biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanisms of action of this compound, with a focus on its roles as an inhibitor of adipogenesis and a potent cytotoxic agent.
It is important to note that the name "ternatin" can also refer to a class of polyacylated anthocyanins found in the butterfly pea flower (Clitoria ternatea) and a flavonoid compound. This guide will focus exclusively on the cyclic peptide this compound.[2][3]
Chemical Structure and Properties
This compound is a cyclic heptapeptide with a unique structure that contributes to its biological activity and stability.[3] The precise arrangement of its amino acid residues, including several N-methylated and D-amino acids, is crucial for its function.
The chemical structure of this compound has been elucidated through spectroscopic analysis and chemical synthesis as cyclo[D-allo-Ile-L-(NMe)Ala-L-(NMe)Leu-L-Leu-L-(NMe)Ala-D-(NMe)Ala-(2R,3R)-3-hydroxy-Leu] .[4]
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₆₇N₇O₈ | [2] |
| Molecular Weight | 738.0 g/mol | [2] |
| Appearance | White solid | |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. Limited water solubility. | [3] |
| Melting Point | Data not readily available in cited literature. | |
| Optical Rotation | Data not readily available in cited literature. |
Spectroscopic Data
Detailed 1D and 2D NMR experiments have been essential in elucidating the precise connectivity and stereochemistry of this compound.[2] Similarly, mass spectrometry has been used to confirm its molecular weight and fragmentation patterns. While specific raw spectral data is extensive and found within specialized publications, the key techniques used for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR, along with correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments are used to determine the amino acid sequence and stereochemistry.[5]
-
Mass Spectrometry (MS) : Techniques such as electrospray ionization (ESI) and collision-induced dissociation (CID) are used to determine the molecular weight and fragmentation patterns, confirming the cyclic nature and amino acid composition.[6][7]
Biological Activity and Mechanisms of Action
This compound exhibits two primary, well-documented biological activities: the inhibition of fat accumulation and potent cytotoxicity against cancer cells. These effects are mediated through distinct molecular mechanisms.
Inhibition of Adipogenesis
This compound has been shown to be a potent inhibitor of fat accumulation in 3T3-L1 murine adipocytes.[4] Its anti-adipogenic effect is primarily achieved by intervening in the mid- to late stages of adipocyte differentiation.[8]
The proposed mechanism involves the downregulation of key adipogenic and lipogenic markers. Specifically, this compound treatment leads to a dose-dependent reduction in the mRNA expression of:
-
Sterol regulatory element-binding protein 1c (SREBP-1c)
-
Fatty acid synthase (FAS)
-
Acetyl-CoA carboxylase 2 (ACC2)
-
CCAAT/enhancer-binding protein alpha (C/EBPα) [8]
This inhibition of critical transcription factors and enzymes in the adipogenesis pathway ultimately leads to a decrease in triglyceride synthesis.[8]
Cytotoxicity via Inhibition of Protein Synthesis
The primary mechanism underlying the cytotoxic and anti-proliferative effects of this compound is the potent and specific inhibition of protein synthesis.[3] This is achieved by targeting the eukaryotic elongation factor-1A (eEF1A).[1][9]
This compound specifically binds to the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA.[9] This binding event stalls the translation elongation process by preventing the release of the aminoacyl-tRNA from eEF1A on the ribosome.[10] This effectively halts the addition of new amino acids to the growing polypeptide chain, leading to cell death. Synthetic variants of ternatin have been developed that show up to 500-fold greater potency in this activity.[1]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies associated with this compound research.
Isolation of this compound from Trametes versicolor
-
Extraction : The mycelial culture of Trametes versicolor is filtered, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, typically with methanol.[11]
-
Solvent Evaporation : The methanol extract is concentrated using a modified solvent evaporation technique.[11]
-
Chromatographic Purification : The crude extract undergoes several rounds of purification using chromatographic techniques. This may include column chromatography on silica (B1680970) gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[12]
Solid-Phase Peptide Synthesis (SPPS) of this compound
The chemical synthesis of this compound is a multi-step process that allows for the creation of the cyclic peptide and its analogs.[2]
-
Linear Peptide Assembly : The linear heptapeptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This involves the sequential addition of Fmoc-protected amino acids, with N-methylation steps performed on the resin where required.[13][14]
-
Cleavage from Resin : Once the linear peptide is fully assembled, it is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[15]
-
Cyclization : The linear peptide is then cyclized in solution under high-dilution conditions to favor intramolecular reaction over intermolecular polymerization.[2]
-
Purification : The final cyclic peptide is purified by reverse-phase HPLC to yield pure this compound.[2]
3T3-L1 Adipocyte Differentiation Assay
This assay is used to evaluate the effect of this compound on adipogenesis.[16]
-
Cell Culture : 3T3-L1 preadipocytes are cultured in a standard growth medium until they reach confluence.[16]
-
Induction of Differentiation : Two days post-confluence, the growth medium is replaced with a differentiation medium containing a cocktail of inducers, typically 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin (B600854) (MDI).
-
Treatment : The cells are treated with various concentrations of this compound or a vehicle control during the differentiation process.
-
Maturation : After two days, the differentiation medium is replaced with a maintenance medium containing insulin, which is replenished every two days. Full differentiation is typically achieved within 8-12 days.[16][17]
-
Analysis : The extent of adipogenesis is quantified by:
-
Oil Red O Staining : To visualize and quantify the accumulation of lipid droplets in the mature adipocytes.
-
Gene Expression Analysis : Using quantitative PCR (qPCR) to measure the mRNA levels of key adipogenic markers.
-
Protein Analysis : Using Western blotting to measure the protein levels of lipogenic enzymes.
-
Conclusion
This compound is a fascinating cyclic peptide with significant potential in biomedical research and drug development. Its dual activities as an inhibitor of both adipogenesis and protein synthesis make it a valuable tool for studying fundamental cellular processes and a promising lead compound for the development of novel therapeutics for metabolic disorders and cancer. Further research into its structure-activity relationships, pharmacokinetic properties, and in vivo efficacy will be crucial in realizing its full therapeutic potential.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation studies on tetronasin by accurate-mass electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. This compound inhibits adipogenesis and lipid metabolism in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]
- 11. In vitro bioactivity, antimicrobial and anti-inflammatory efficacy of modified solvent evaporation assisted Trametes versicolor extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Making Solid-Phase Peptide Synthesis Greener: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 17. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Ternatin: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Ternatin is a cyclic heptapeptide (B1575542) natural product that has garnered significant interest for its potent anti-adipogenic and cytotoxic activities. This technical guide provides an in-depth overview of the target identification and validation of this compound, consolidating key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. The primary molecular target of this compound has been unequivocally identified as the eukaryotic translation elongation factor 1A (eEF1A) in its ternary complex with GTP and aminoacyl-tRNA (eEF1A·GTP·aa-tRNA). This guide will detail the methodologies employed to elucidate this interaction, including photo-affinity labeling and the characterization of resistance-conferring mutations, thereby providing a comprehensive resource for researchers in the field of chemical biology and drug discovery.
Introduction
This compound is a naturally occurring cyclic peptide that was initially identified as an inhibitor of adipogenesis. Subsequent studies revealed its potent cytotoxic effects against a range of cancer cell lines, establishing it as a promising lead compound for the development of novel therapeutics. The elucidation of its mechanism of action was crucial for its advancement as a potential drug candidate. Through a series of elegant experiments, the molecular target of this compound was identified and validated as a critical component of the protein synthesis machinery.
Quantitative Data
The biological activity of this compound and its synthetic analogs has been quantified through various assays, primarily focusing on their anti-proliferative effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
| Compound | Description | Cell Line | IC50 (nM) |
| This compound (1) | Natural Product | HCT116 | 71 ± 10[1] |
| Ternatin-4-Ala (2) | Inactive Analog | HCT116 | > 10,000[1] |
| Ternatin Variant (3) | Synthetic Analog | HCT116 | Not explicitly reported, but less potent than 4 |
| Ternatin-4 (4) | Optimized Synthetic Variant | HCT116 | Not explicitly reported, but more potent than 1 |
| Photo-affinity Probe (5) | Clickable probe with photo-leucine and alkyne | HCT116 | 460 ± 71[1] |
| A3 | Potent Congener | HCT116, MCF7, P388 | 0.1–24[1] |
Target Identification: Photo-affinity Labeling
The direct cellular target of this compound was identified using a photo-affinity labeling strategy. This involved the design and synthesis of a photo-reactive and clickable analog of this compound, referred to as "Probe 5".
Experimental Protocol: Synthesis of this compound Photo-affinity Probe
This protocol outlines the solid-phase peptide synthesis (SPPS) of a clickable photo-affinity probe of this compound.
-
Resin Preparation: Start with a pre-loaded Wang resin with the first amino acid of the linear peptide sequence.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA) and add it to the resin. Incorporate Fmoc-L-photo-leucine and Fmoc-L-propargylglycine at the desired positions to introduce the photo-reactive diazirine group and the clickable alkyne handle, respectively.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the linear sequence.
-
Cleavage: Once the linear peptide is synthesized, cleave it from the resin using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Cyclization: Perform an intramolecular head-to-tail cyclization of the linear peptide in a dilute solution of DMF using a coupling reagent like HATU.
-
Purification: Purify the crude cyclic peptide probe by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final photo-affinity probe using mass spectrometry and NMR.
Experimental Protocol: Photo-affinity Labeling and Target Identification
This protocol describes the use of the this compound photo-affinity probe to label its target protein in cell lysates, followed by enrichment and identification via mass spectrometry.
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., HCT116) by standard methods.
-
Probe Incubation: Incubate the cell lysate with the this compound photo-affinity probe (e.g., 1 µM) for a specified time to allow for binding to its target. Include a competition control by pre-incubating a separate lysate sample with an excess of a non-photoreactive competitor, such as Ternatin-4.
-
UV Irradiation: Irradiate the samples with UV light (e.g., 365 nm) to activate the diazirine group on the probe, leading to covalent cross-linking with the target protein.
-
Click Chemistry: Add a reporter tag, such as a biotin-azide or a fluorescent-azide, to the lysate. Catalyze the click reaction between the alkyne on the probe and the azide (B81097) on the reporter tag using a copper(I) catalyst.
-
Enrichment (for biotin (B1667282) tag): If a biotin tag was used, enrich the probe-labeled proteins using streptavidin-coated beads.
-
SDS-PAGE and In-gel Fluorescence (for fluorescent tag): Separate the proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence scanner. A specific band should appear in the probe-treated sample, which should be diminished in the competitor-treated sample.
-
Mass Spectrometry: Excise the specific band from the gel, perform in-gel digestion with trypsin, and identify the protein using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Target Validation: Resistance-Conferring Mutations
The definitive validation of eEF1A as the target of this compound was achieved by demonstrating that a specific mutation in the EEF1A1 gene confers resistance to the compound's cytotoxic effects.
Experimental Protocol: Generation of eEF1A A399V Mutant Cell Line
This protocol outlines the generation of a cell line expressing eEF1A with the A399V mutation using CRISPR/Cas9 technology.
-
Guide RNA Design: Design a single guide RNA (sgRNA) targeting the genomic region of EEF1A1 that encodes for alanine (B10760859) 399.
-
Donor Oligonucleotide Design: Design a single-stranded donor oligonucleotide (ssODN) containing the desired A-to-G point mutation (to change the codon from GCA to GTA, resulting in the A399V substitution) flanked by homology arms.
-
CRISPR/Cas9 Delivery: Co-transfect the target cells (e.g., HCT116) with a plasmid expressing Cas9 nuclease and the designed sgRNA, along with the ssODN.
-
Single-Cell Cloning: After transfection, plate the cells at a low density to allow for the growth of individual colonies from single cells.
-
Screening: Screen the resulting clones for the desired mutation by PCR amplification of the targeted genomic region followed by Sanger sequencing.
-
Validation: Functionally validate the resistance of the mutant cell line to this compound and its analogs using cell viability assays (e.g., MTT or CellTiter-Glo).
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects by inhibiting the elongation phase of protein synthesis. This can be demonstrated using an in vitro translation assay.
Experimental Protocol: In Vitro Translation Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on protein synthesis using a cell-free translation system.
-
System Components: Utilize a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract) containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.).
-
Reporter mRNA: Use a reporter mRNA, such as one encoding luciferase or a fluorescent protein, as the template for translation.
-
Inhibitor Treatment: Set up translation reactions containing the cell-free extract, reporter mRNA, and varying concentrations of this compound or its analogs. Include a vehicle-only control.
-
Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C or 37°C) for a specified time to allow for protein synthesis.
-
Detection: Quantify the amount of newly synthesized reporter protein. For luciferase, add the appropriate substrate and measure the resulting luminescence. For fluorescent proteins, measure the fluorescence intensity.
-
Data Analysis: Plot the protein synthesis levels against the inhibitor concentration to determine the IC50 for translation inhibition.
Visualizations
Signaling Pathway
References
(-)-Ternatin as an Inhibitor of Adipogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (-)-Ternatin, a cyclic peptide, and its role as a potent inhibitor of adipogenesis. It details its mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.
Introduction
This compound is a highly N-methylated cyclic heptapeptide (B1575542) originally isolated from the mushroom Coriolus versicolor.[1] It has garnered significant interest in metabolic research due to its demonstrated ability to inhibit fat accumulation in 3T3-L1 adipocytes and reduce fat mass in mice.[2] Adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes, is a critical target for therapeutic interventions against obesity and related metabolic disorders.[3] this compound acts by intervening in the complex transcriptional cascade that governs this process, making it a valuable tool for research and a potential lead compound for drug development.[2][4] This guide synthesizes the current knowledge on this compound's anti-adipogenic properties.
Mechanism of Action
This compound exerts its inhibitory effects primarily by modulating the expression of key adipogenic transcription factors and lipogenic enzymes. The molecule appears to affect the mid-to-late stages of adipocyte differentiation.[2]
Studies using the 3T3-L1 preadipocyte cell line show that this compound potently reduces the mRNA expression of several critical adipocyte markers in a dose-dependent manner.[2] Specifically, it downregulates the expression of:
-
CCAAT/enhancer-binding protein alpha (C/EBPα) and Peroxisome proliferator-activated receptor gamma (PPARγ) : These are considered the master regulators of adipogenesis.[3][5] Their suppression by this compound is a key aspect of its inhibitory function.[6]
-
Sterol regulatory element-binding protein 1c (SREBP-1c) : A crucial transcription factor that activates genes involved in fatty acid and triglyceride synthesis.[2][6]
-
Downstream Lipogenic Enzymes and Markers : Consequently, the expression of SREBP-1c targets such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC2), adipocyte fatty acid-binding protein (aP2), and lipoprotein lipase (B570770) (LPL) is reduced.[2][6]
Notably, this compound does not affect the expression of early-stage adipogenic factors C/EBPβ and C/EBPδ.[2] This suggests a targeted action on the core transcriptional machinery that drives terminal differentiation. While the direct molecular target of this compound remains to be identified, its downstream effects point towards a significant disruption of the PPARγ and SREBP-1c regulatory axes.[2]
Signaling Pathways in Adipogenesis
Adipogenesis is controlled by a complex network of signaling pathways. While this compound's direct target is unknown, its effects on C/EBPα and PPARγ place it as an interventive agent in the established adipogenic cascade. The Wnt/β-catenin, MAPK, and AMPK pathways are all critical regulators of this process.
-
Wnt/β-catenin Signaling: Activation of the canonical Wnt pathway is a well-established inhibitor of adipogenesis.[5][7][8] It functions by preventing the induction of the master regulators PPARγ and C/EBPα.[9]
-
MAPK Signaling: The MAPK pathways (ERK, p38) have complex, stage-specific roles. Early, transient activation of ERK is required for mitotic clonal expansion, while sustained activation can inhibit differentiation.[10][11] p38 MAPK activity generally promotes differentiation by targeting factors like C/EBPβ.[10][12]
-
AMPK Signaling: As a key cellular energy sensor, AMP-activated protein kinase (AMPK) activation generally inhibits adipogenesis.[13][14][15] It suppresses adipogenic transcription factors and lipogenic enzymes to conserve energy.[16]
Below are diagrams illustrating the general adipogenesis cascade and the proposed point of intervention for this compound.
Quantitative Data
The anti-adipogenic activity of this compound has been quantified in several studies. The data highlights its potency in inhibiting fat accumulation and modulating the expression of key genes.
Table 1: Bioactivity of this compound on 3T3-L1 Adipocytes
| Parameter | Value | Cell Line | Comments | Reference |
|---|
| EC₅₀ | 0.02 µg/mL | 3T3-L1 | Effective concentration for 50% inhibition of fat accumulation. |[1] |
Table 2: Effect of this compound on Adipogenic Gene Expression
| Gene Target | Effect | Stage of Differentiation | Comments | Reference |
|---|---|---|---|---|
| C/EBPβ | No effect | Early | Not a target of this compound action. | [2] |
| C/EBPδ | No effect | Early | Not a target of this compound action. | [2] |
| C/EBPα | Potent, dose-dependent reduction in mRNA | Mid-to-Late | Key mechanism for blocking terminal differentiation. | [2][6] |
| PPARγ | Reduction in mRNA | Mid-to-Late | Suppression of a master regulator of adipogenesis. | [6] |
| SREBP-1c | Potent, dose-dependent reduction in mRNA | Mid-to-Late | Blocks the induction of lipogenic enzymes. | [2][6] |
| FAS | Potent, dose-dependent reduction in mRNA | Late | Downstream effect of SREBP-1c inhibition. | [2] |
| ACC2 | Potent, dose-dependent reduction in mRNA | Late | Downstream effect of SREBP-1c inhibition. | [2] |
| aP2 | Reduction in mRNA | Late | Downstream effect of PPARγ/C/EBPα inhibition. |[6] |
Experimental Protocols
The following protocols are standard methodologies for assessing the anti-adipogenic effects of compounds like this compound using the 3T3-L1 cell model.
3T3-L1 Cell Culture and Adipocyte Differentiation
-
Cell Maintenance: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Induction of Differentiation:
-
Plate cells and grow to confluence (Day -2).
-
Maintain confluence for 48 hours (Day 0).
-
Initiate differentiation by changing the medium to DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This is the MDI cocktail.
-
Add this compound or vehicle control at desired concentrations to the differentiation medium.
-
-
Maturation:
-
After 48 hours (Day 2), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, replacing the medium every 2 days until cells are fully differentiated (typically Day 8-10), characterized by the accumulation of lipid droplets.
-
Oil Red O Staining for Lipid Accumulation
-
Cell Preparation: On Day 8-10 of differentiation, wash the cells in the culture plate twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 10% formalin in PBS for at least 1 hour at room temperature.
-
Washing: Discard the formalin and wash the cells with distilled water. Air dry the plate completely.
-
Staining:
-
Prepare a working solution of Oil Red O (e.g., 3 parts 0.5% Oil Red O in isopropanol (B130326) stock to 2 parts distilled water), let it stand for 10 minutes, and filter.[17]
-
Add the working solution to each well, ensuring full coverage of the cell monolayer.
-
Incubate for 15-20 minutes at room temperature.
-
-
Destaining and Visualization:
-
Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Visualize the red-stained lipid droplets under a microscope.
-
-
Quantification:
-
After imaging, add 100% isopropanol to each well and incubate for 10 minutes on a shaker to elute the stain from the lipid droplets.
-
Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of approximately 492 nm.[18]
-
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: On the desired day of differentiation, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the RNA concentration and assess its purity. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the genes of interest (e.g., Cebpa, Pparg, Srebf1, Fasn), and a SYBR Green qPCR master mix.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of the target genes to a stable housekeeping gene (e.g., Actb or Gapdh). Calculate the relative gene expression using the 2-ΔΔCt method.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for evaluating an anti-adipogenic compound.
References
- 1. Biological activity, structural features, and synthetic studies of this compound, a potent fat-accumulation inhibitor of 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits adipogenesis and lipid metabolism in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into inhibitors of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tannic acid stimulates glucose transport and inhibits adipocyte differentiation in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin signaling in adipogenesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wnt/beta-catenin signaling in adipogenesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adipogenesis and WNT signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adipogenesis: A Complex Interplay of Multiple Molecular Determinants and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Conventional and Atypical MAPKs on the Development of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of p38MAPK increases adipogenesis from embryonic to adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New concepts in the roles of AMPK in adipocyte stem cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Adipogenesis: The Anti-adipogenic Role of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Targeting adipocyte differentiation with CRT0066101: activation of AMPK signaling in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 18. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of (-)-Ternatin: A Technical Guide to its Inhibition of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Ternatin, a cyclic heptapeptide (B1575542) natural product, has emerged as a potent inhibitor of protein synthesis with significant cytotoxic activity against cancer cells. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, detailing its direct molecular target, mechanism of action, and the experimental methodologies used to elucidate these findings. Quantitative data on its biological activity are presented, along with detailed protocols for key experiments, offering a comprehensive resource for researchers in chemical biology and drug discovery.
Introduction
This compound and its synthetic analogs represent a novel class of macrocyclic peptides that arrest cell proliferation by inhibiting protein synthesis.[1] Initial studies identified this compound as a potent anti-adipogenic agent, but its broader cytotoxic effects spurred investigations into its precise molecular target and mechanism of action.[2] This guide synthesizes the pivotal research that has defined our current understanding of how this compound interacts with the cellular translation machinery.
The Molecular Target: The eEF1A Ternary Complex
The primary molecular target of this compound is the eukaryotic elongation factor-1A (eEF1A) ternary complex, which consists of eEF1A, guanosine (B1672433) triphosphate (GTP), and an aminoacyl-tRNA (aa-tRNA).[1][3] eEF1A is a crucial GTPase responsible for delivering the correct aa-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis.[4]
This compound does not bind to eEF1A alone but specifically recognizes and binds to the eEF1A·GTP·aa-tRNA complex.[1] This selective binding traps the ternary complex on the ribosome, stalling the elongation process and leading to a global shutdown of protein synthesis.[1][5]
Binding Site and Structural Insights
Mutational studies have implicated domain III of eEF1A as a critical component of the this compound binding site.[1] Specifically, a mutation at alanine (B10760859) 399 to valine (A399V) in eEF1A confers resistance to this compound's cytotoxic effects, suggesting that this residue is key to the interaction.[6]
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound and the structurally unrelated natural product didemnin (B1252692) B share an overlapping binding site on eEF1A, at the interface of domains I and III.[7][8] This finding suggests a common functional "hotspot" on eEF1A that can be targeted by different classes of natural product inhibitors.[1][7]
Quantitative Analysis of this compound Activity
The potency of this compound and its synthetic analogs has been quantified through various cell-based and in vitro assays. The data consistently demonstrate that synthetic modifications can dramatically enhance its biological activity.
| Compound | Description | IC50 (HCT116 cells, Proliferation) | IC50 (Protein Synthesis Inhibition) | Target |
| This compound (1) | Natural Product | 71 ± 10 nM | Potent inhibitor | eEF1A ternary complex |
| Ternatin-4-Ala (2) | Inactive Control | > 10 µM | No effect | - |
| Ternatin analog (3) | Synthetic Variant | - | More potent than this compound | eEF1A ternary complex |
| Ternatin-4 (4) | Optimized Synthetic Variant | ~0.1 - 24 nM (across various lines) | More potent than this compound | eEF1A ternary complex |
| Photo-ternatin (5) | Photo-affinity Probe | 460 ± 71 nM | Active | eEF1A ternary complex |
Table 1: Summary of IC50 values for this compound and its analogs. Data compiled from Carelli et al., 2015.[1]
Mechanism of Action: Stalling the Ribosome
The binding of this compound to the eEF1A ternary complex allosterically inhibits the release of the aa-tRNA into the ribosomal A-site, even after GTP hydrolysis.[6][9] This effectively "freezes" the ribosome at a critical step in the elongation cycle, preventing the addition of the next amino acid to the growing polypeptide chain.
Experimental Protocols
The elucidation of this compound's molecular target and mechanism of action relied on a combination of powerful chemical biology techniques.
Photo-affinity Labeling for Target Identification
This technique was instrumental in identifying eEF1A as the direct binding partner of this compound. A photo-reactive analog of this compound (photo-ternatin) was synthesized to covalently crosslink to its target upon UV irradiation.
Protocol Outline:
-
Synthesis of Photo-affinity Probe: A ternatin analog is synthesized incorporating a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).[1]
-
Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., HEK293T or HCT116).
-
Incubation and Crosslinking:
-
Incubate the cell lysate with the photo-affinity probe.
-
For competition experiments, pre-incubate the lysate with an excess of non-probe ternatin analog before adding the photo-probe.
-
Expose the mixture to UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partner(s).
-
-
Reporter Tagging (Click Chemistry):
-
Add a fluorescent dye or biotin (B1667282) attached to an azide (B81097) to the lysate.
-
Catalyze the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach the reporter to the probe-labeled proteins.
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently tagged proteins using an in-gel fluorescence scanner.
-
For identification, the biotin-tagged proteins can be enriched using streptavidin beads and identified by mass spectrometry.
-
In Vitro Translation Inhibition Assay
This assay directly measures the effect of this compound on protein synthesis in a cell-free system.
Protocol Outline:
-
System Components:
-
Rabbit reticulocyte lysate or a purified human in vitro translation system.
-
Reporter mRNA (e.g., encoding luciferase).
-
Amino acid mixture containing a radiolabeled amino acid (e.g., ³⁵S-methionine) or components for a non-radioactive readout.
-
This compound or its analogs at various concentrations.
-
-
Reaction Setup:
-
Combine the translation lysate, reporter mRNA, and amino acid mix.
-
Add this compound or a vehicle control (e.g., DMSO) to the reactions.
-
-
Incubation: Incubate the reactions at a temperature optimal for the translation system (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).
-
Detection of Protein Synthesis:
-
Radiolabeled: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect on a filter, and quantify the incorporated radioactivity using a scintillation counter. Alternatively, separate proteins by SDS-PAGE and visualize by autoradiography.
-
Luciferase-based: Add the luciferase substrate and measure the resulting luminescence using a luminometer.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of the inhibitor to determine the IC50 value.
Competitive Binding Assay
This assay demonstrates that different compounds bind to the same or overlapping sites on the target protein.
Protocol Outline:
-
Setup: Perform a photo-affinity labeling experiment as described in section 5.1.
-
Competition: In separate reactions, pre-incubate the cell lysate with increasing concentrations of a non-probe competitor compound (e.g., didemnin B or unlabeled ternatin-4) before adding a fixed concentration of the photo-ternatin probe.
-
Crosslinking and Detection: Proceed with UV crosslinking, click chemistry, and in-gel fluorescence analysis.
-
Analysis: A decrease in the fluorescence intensity of the target protein band with increasing concentrations of the competitor indicates that the competitor is displacing the photo-affinity probe, thus demonstrating binding to the same site.
Conclusion and Future Directions
The identification of the eEF1A ternary complex as the molecular target of this compound has provided a clear mechanism for its potent inhibition of protein synthesis and its cytotoxic effects. The detailed understanding of its binding site and mechanism of action opens avenues for the rational design of new and even more potent eEF1A inhibitors for therapeutic applications, particularly in oncology. Future research may focus on the structural basis for the enhanced potency of synthetic analogs and the exploration of potential resistance mechanisms to this class of compounds. The experimental protocols detailed in this guide provide a robust framework for such ongoing and future investigations into the fascinating biology of this compound and its interaction with the translation machinery.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Development of a ribosome profiling protocol to study translation in Kluyveromyces marxianus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Didemnin B and ternatin-4 inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Performing ribosome profiling to assess translation in vegetative and meiotic yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Ternatin CAS number and molecular weight
An In-depth Technical Guide to (-)-Ternatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring, N-methylated cyclic heptapeptide (B1575542) originally isolated from the mushroom Coriolus versicolor. Initially identified as a potent inhibitor of adipogenesis, subsequent research has unveiled its significant cytotoxic activity against a range of cancer cell lines. This activity stems from its unique mechanism of action: the targeted inhibition of protein synthesis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, key biological activities, and detailed experimental protocols for its study. It is important to distinguish this cyclic peptide from a flavonoid of the same name.
Physicochemical Properties and Identification
This compound is a cyclic peptide with a complex, highly N-methylated structure. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 148619-41-4 | [1][2][3] |
| Molecular Formula | C₃₇H₆₇N₇O₈ | [1][2][3] |
| Molecular Weight | 738.0 g/mol | [1][2][4] |
| Appearance | White solid | [2] |
| Purity | ≥98% by HPLC | [1][2] |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Limited water solubility. | [1][2] |
| Storage Conditions | Store at -20°C for long-term stability. | [1][2] |
Mechanism of Action: Inhibition of Protein Synthesis
The primary molecular target of this compound is the eukaryotic translation elongation factor-1A (eEF1A).[1][2] Specifically, this compound does not bind to eEF1A alone but selectively targets the eEF1A·GTP·aminoacyl-tRNA ternary complex.[1][2] By binding to a functional hotspot on eEF1A, it stalls the translation elongation cycle, preventing the proper accommodation of aminoacyl-tRNA into the ribosome's A-site.[2] This leads to a global shutdown of protein synthesis, ultimately triggering cell death.[1][2] The binding site is shared with other natural product inhibitors like didemnin (B1252692) B.[1][5]
Biological Activities & Quantitative Data
This compound exhibits two primary, potent biological activities: anti-adipogenesis and cytotoxicity.
Anti-Adipogenic Activity
This compound is a potent inhibitor of fat accumulation in 3T3-L1 murine adipocytes.[3][6][7] It affects the mid-to-late stages of adipocyte differentiation by downregulating the expression of key adipogenic and lipogenic markers, including SREBP-1c, FAS, ACC2, and C/EBPα.[3][7]
Cytotoxic Activity
By inhibiting protein synthesis, this compound displays potent cytotoxic effects against various cancer cell lines.[1] Structure-activity relationship (SAR) studies have led to the development of synthetic variants with dramatically improved potency.[1][2] For instance, a derivative known as Compound 4, which incorporates modifications at both positions 4 and 6 of the peptide ring, is up to 500 times more potent than the parent natural product.[1][2]
| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ (nM) | Reference(s) |
| This compound | 3T3-L1 | Adipogenesis Inhibition | 27 | [1][6] |
| This compound | HCT116 | Cell Proliferation | 71 ± 10 | [1] |
| Ternatin-4-Ala (Negative Control) | HCT116 | Cell Proliferation | >10,000 | [1] |
| Compound 3 (Pip @ pos 6) | HCT116 | Cell Proliferation | ~35 | [1] |
| Compound 4 (dhML @ pos 4, Pip @ pos 6) | HCT116 | Cell Proliferation | ~0.1 - 1 | [1] |
Experimental Protocols
The following protocols are generalized frameworks for studying the biological activities of this compound. Optimization may be required for specific experimental conditions.
Synthesis of this compound Analogs
The synthesis of this compound and its derivatives is efficiently achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor, followed by solution-phase macrocyclization.[2][4]
Cytotoxicity Assay in HCT116 Cells (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of human colon cancer cells.
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound (and/or its analogs) in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1][9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 20 minutes at room temperature.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Adipogenesis Inhibition Assay in 3T3-L1 Cells
This protocol measures the ability of this compound to inhibit the differentiation of preadipocytes into mature adipocytes.
-
Cell Culture: Grow 3T3-L1 preadipocytes to confluence in a 96-well plate.[10]
-
Initiation of Differentiation: Two days post-confluence, induce differentiation by replacing the medium with a differentiation cocktail (e.g., DMEM with 10% FBS, dexamethasone, IBMX, and insulin) containing various concentrations of this compound or a vehicle control.[10]
-
Maintenance: After 2-3 days, switch to a maintenance medium (e.g., DMEM with 10% FBS and insulin) containing the test compounds. Replace this medium every 2 days.
-
Staining (Day 14): After a total of 14 days, wash the cells with PBS and fix them.[10]
-
Lipid Staining: Stain the intracellular lipid droplets with Nile Red or Oil Red O solution.[10]
-
Quantification: Quantify adipogenesis by measuring the fluorescence of Nile Red or by extracting the Oil Red O stain and measuring its absorbance. The degree of inhibition is determined relative to the vehicle-treated differentiated cells.
Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)
This assay directly measures the impact of this compound on new protein synthesis.
-
Cell Culture: Plate HCT116 cells in 12-well plates and grow to ~80% confluence.[1]
-
Pre-treatment: Incubate the cells with the desired concentrations of this compound for 5 hours at 37°C.[1]
-
Starvation and Labeling: Replace the culture medium with methionine- and cysteine-free DMEM containing the same concentrations of this compound. After a brief incubation, add ³⁵S-methionine (e.g., 40 µCi/well) and incubate for 1 hour.[1]
-
Cell Lysis: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and lyse the cells.
-
Precipitation: Precipitate the total protein from the lysate using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter. A decrease in counts per minute (CPM) relative to the vehicle control indicates inhibition of protein synthesis.
Conclusion
This compound is a promising natural product with a well-defined mechanism of action targeting a fundamental cellular process. Its potent cytotoxic and anti-adipogenic activities, combined with a synthetically tractable structure, make it an important lead compound for the development of novel therapeutics in oncology and metabolic diseases. The methodologies detailed in this guide provide a solid foundation for researchers to further explore the biological potential of this compound and its derivatives.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits adipogenesis and lipid metabolism in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using inhibition of the adipogenesis of adipose-derived stem cells in vitro for toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Siege: (-)-Ternatin's Inhibition of Eukaryotic Elongation Factor-1A
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the mechanism by which the cyclic peptide (-)-Ternatin and its synthetic analogs target and inhibit the function of eukaryotic elongation factor-1A (eEF1A). We will delve into the molecular interactions, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological processes. This document is intended to serve as a valuable resource for researchers in cell biology, oncology, and drug discovery.
Introduction: The Central Role of eEF1A and the Advent of this compound
Eukaryotic elongation factor-1A (eEF1A) is a crucial GTPase that plays a central role in the elongation phase of protein synthesis. Its canonical function is to deliver aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome in a GTP-dependent manner.[1][2] Beyond its role in translation, eEF1A is implicated in various "moonlighting" functions, including cytoskeleton organization, protein degradation, and viral replication, making it a compelling target for therapeutic intervention.[3]
This compound, a natural product isolated from several fungal species, has emerged as a potent inhibitor of eEF1A.[1][4] Through chemical synthesis, highly potent analogs, such as Ternatin-4, have been developed, exhibiting up to 500-fold greater cytotoxicity against cancer cells than the parent compound.[1][5][6] This guide will explore the precise mechanism of action of this compound and its derivatives on eEF1A.
Mechanism of Action: Trapping the Ternary Complex
This compound exerts its cytotoxic effects by directly targeting the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA.[1][5][6] The binding of this compound to this complex effectively stalls the translation elongation process.
The mechanism can be summarized as follows:
-
Binding to the Ternary Complex : this compound and its analogs specifically bind to the eEF1A•GTP•aa-tRNA ternary complex.[1] Photo-affinity labeling studies have demonstrated that the presence of both GTP and aa-tRNA is required for efficient binding.[1]
-
Ribosome Association and GTP Hydrolysis : The Ternatin-bound ternary complex proceeds to the ribosome. GTP hydrolysis occurs, but the subsequent steps are inhibited.[7][8]
-
Inhibition of aa-tRNA Accommodation : Following GTP hydrolysis, this compound prevents the conformational changes in eEF1A necessary for the release of the aa-tRNA into the ribosomal A-site.[3][7] This traps the eEF1A-GDP complex on the ribosome, preventing further elongation.[8]
-
Stalling of Translation : The stalled ribosome-eEF1A complex blocks the progression of protein synthesis, leading to a global shutdown of translation and ultimately inducing apoptosis in cancer cells.[1][2][7]
The binding site for this compound has been localized to a hydrophobic surface on domain III of eEF1A.[1] Notably, this binding site is shared with other natural product inhibitors of eEF1A, such as didemnin (B1252692) B, with which this compound competes for binding.[1][7]
Signaling Pathway of this compound's Action
Quantitative Data Summary
The potency of this compound and its synthetic analogs has been evaluated in various cellular and biochemical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiproliferative Activity
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (1) | HCT116 | 71 ± 10 | [1] |
| Ternatin-4-Ala (2) | HCT116 | > 10,000 | [1] |
| Ternatin-4 | Jurkat | ~30 | [7] |
| Didemnin B | Jurkat | ~4 | [7] |
Table 2: Inhibition of Protein Synthesis
| Compound | Assay | IC50 | Reference |
| This compound (1) | 35S-Met Incorporation (HCT116) | ~100 nM | [1] |
| Ternatin-4 | 35S-Met Incorporation (HCT116) | ~10 nM | [1] |
| Ternatin-4 | smFRET (aa-tRNA accommodation) | 2.3 ± 0.4 nM | [7][8] |
| Didemnin B | smFRET (aa-tRNA accommodation) | 4.5 ± 0.6 nM | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and eEF1A.
Photo-affinity Labeling for Target Identification
This protocol was instrumental in identifying eEF1A as the direct target of this compound.
Objective : To identify the cellular binding partner of this compound.
Materials :
-
Ternatin photo-affinity probe (e.g., a derivative with a diazirine and an alkyne handle).
-
HEK293T cell lysate.
-
Anti-Flag M2 affinity gel.
-
TAMRA-azide for click chemistry.
-
UV lamp (365 nm).
-
SDS-PAGE and Western blotting reagents.
Procedure :
-
Cell Lysate Preparation : Prepare lysates from HEK293T cells, including a line expressing Flag-tagged eEF1A.
-
Probe Incubation : Incubate the cell lysate with the ternatin photo-affinity probe (typically at 1 µM) for a specified time (e.g., 15 minutes) at 4°C.
-
UV Crosslinking : Irradiate the mixture with UV light (365 nm) on ice for a set duration (e.g., 20 minutes) to induce covalent crosslinking of the probe to its binding partner.
-
Competition Assay (Control) : In a parallel experiment, pre-incubate the lysate with an excess of a non-probe competitor (e.g., Ternatin-4 at 10 µM) before adding the photo-affinity probe to demonstrate binding specificity.
-
Affinity Purification (for Flag-eEF1A) : For lysates with Flag-tagged eEF1A, perform immunoprecipitation using anti-Flag M2 affinity gel to enrich for the tagged protein and its crosslinked partners.
-
Click Chemistry : Elute the bound proteins and perform a click reaction with an azide-functionalized fluorescent dye (e.g., TAMRA-azide) to visualize the probe-labeled proteins.
-
Analysis : Analyze the samples by SDS-PAGE and in-gel fluorescence scanning. The target protein will appear as a fluorescent band at the expected molecular weight of eEF1A (~50 kDa). Confirm the identity by Western blotting using an anti-eEF1A or anti-Flag antibody.
In Vitro Protein Synthesis Inhibition Assay
This assay quantifies the inhibitory effect of this compound on global protein synthesis.
Objective : To measure the IC50 of this compound for protein synthesis inhibition.
Materials :
-
HCT116 cells.
-
This compound or its analogs at various concentrations.
-
35S-methionine.
-
Trichloroacetic acid (TCA).
-
Scintillation counter.
Procedure :
-
Cell Seeding : Seed HCT116 cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the test compound for a specified period (e.g., 1 hour).
-
Pulse Labeling : Add 35S-methionine to the culture medium and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.
-
Cell Lysis and Precipitation : Wash the cells with PBS and lyse them. Precipitate the proteins using cold TCA.
-
Quantification : Wash the protein pellets to remove unincorporated 35S-methionine. Solubilize the pellets and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Plot the percentage of protein synthesis inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Single-Molecule FRET (smFRET) Assay for aa-tRNA Accommodation
This advanced technique provides kinetic and conformational insights into how this compound affects the dynamics of the ribosome and eEF1A.
Objective : To directly visualize and quantify the effect of this compound on the accommodation of aa-tRNA into the ribosomal A-site.
Materials :
-
Purified human 80S ribosomes.
-
Fluorescently labeled P-site tRNA (e.g., with Cy3).
-
Fluorescently labeled aa-tRNA (e.g., Phe-tRNAPhe labeled with Cy5).
-
Purified human eEF1A.
-
GTP.
-
This compound or its analogs.
-
Total internal reflection fluorescence (TIRF) microscope.
Procedure :
-
Formation of Initiation Complexes : Immobilize 80S initiation complexes containing a Cy3-labeled tRNA in the P-site on a passivated quartz slide.
-
Formation of Ternary Complex : Prepare the eEF1A•GTP•Cy5-aa-tRNA ternary complex.
-
Delivery and Imaging : In the presence or absence of the inhibitor, deliver the ternary complex to the immobilized ribosomes and acquire data using a TIRF microscope.
-
FRET Measurement : Monitor the FRET efficiency between the Cy3-labeled P-site tRNA and the Cy5-labeled aa-tRNA as it enters the A-site. The stepwise progression through codon recognition (low FRET), GTPase activation (mid FRET), and full accommodation (high FRET) can be observed.
-
Data Analysis : Analyze the smFRET trajectories to determine the kinetics of each step. In the presence of this compound, the transition to the high FRET state will be inhibited, and the complex will be stalled in a mid-FRET state. Calculate the IC50 for the inhibition of accommodation by quantifying the fraction of trajectories that escape inhibition at different compound concentrations.
Experimental Workflow Visualization
Conclusion and Future Directions
This compound and its synthetic derivatives represent a novel class of potent inhibitors of eukaryotic protein synthesis. Their specific targeting of the eEF1A ternary complex provides a unique mechanism for stalling translation elongation. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, offers a solid foundation for the further development of Ternatin-based compounds as potential anticancer therapeutics.
Future research should focus on elucidating the structural basis of Ternatin's interaction with the eEF1A ternary complex at atomic resolution. Furthermore, exploring the differential sensitivity of various cancer cell lines to Ternatin and other eEF1A inhibitors could unveil biomarkers for patient stratification and pave the way for personalized medicine approaches. The continued investigation of this fascinating natural product and its analogs holds great promise for advancing our understanding of translation and developing new therapeutic strategies.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound inhibits adipogenesis and lipid metabolism in 3T3-L1 cells [pubmed.ncbi.nlm.nih.gov]
- 5. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
The Ternatin Class of eEF1A Modulators: A Deep Dive into Structure-Activity Relationships
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ternatins are a class of cyclic heptapeptides that have emerged as potent inhibitors of protein synthesis, demonstrating significant cytotoxic activity against a broad range of cancer cell lines. Originally identified as an anti-adipogenic natural product, subsequent research has elucidated that ternatin and its synthetic analogues exert their biological effects by targeting the eukaryotic translation elongation factor-1A (eEF1A) ternary complex. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of ternatin analogues, detailing their mechanism of action, quantitative biological data, experimental protocols for their evaluation, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
Introduction
Ternatin is a naturally occurring, N-methylated cyclic heptapeptide (B1575542) that has garnered significant interest in the field of oncology drug development.[1][2] Its potent cytotoxic effects are attributed to its ability to inhibit protein synthesis, a fundamental process for cell growth and proliferation.[1][3] Through medicinal chemistry efforts, highly potent synthetic analogues of ternatin have been developed, with some variants exhibiting up to 500-fold greater potency than the parent natural product.[1][3] This guide will explore the critical structural features of ternatin analogues that govern their biological activity, providing a framework for the rational design of next-generation eEF1A inhibitors.
Mechanism of Action
Ternatin and its analogues specifically target the eukaryotic elongation factor-1A (eEF1A) in its ternary complex form with GTP and aminoacyl-tRNA (eEF1A·GTP·aa-tRNA).[3][4] By binding to a hydrophobic pocket on domain III of eEF1A, these cyclic peptides allosterically modulate the function of the elongation factor.[3][5] This interaction prevents the proper accommodation of the aminoacyl-tRNA into the A-site of the ribosome, thereby stalling the elongation phase of protein synthesis.[1][6] This ultimately leads to a global shutdown of protein production and subsequent induction of apoptosis in cancer cells.[3][4]
Structure-Activity Relationship (SAR) of Ternatin Analogues
The biological activity of ternatin analogues is highly dependent on specific structural modifications. Key SAR findings are summarized below and in Table 1.
-
Position 4 (Leucine): The L-Leucine residue at position 4 is absolutely essential for the biological activity of ternatins.[1][2] Substitution of this residue with L-Alanine, as seen in ternatin-4-Ala (Compound 2 ), completely abolishes its cytotoxic and anti-adipogenic effects.[2][3] This makes ternatin-4-Ala a valuable negative control for mechanism-of-action studies.[3]
-
Position 6 (D-(NMe)Alanine): Modifications at this position have been shown to significantly enhance potency. Replacement of the D-(NMe)Alanine in the parent ternatin with L-Pipecolic acid (Pip) results in a two-fold increase in potency.[1]
-
Combined Modifications (Position 4 and 6): The most potent analogues to date incorporate modifications at both positions 4 and 6. For instance, analogue 4 , which features a (2S,4R)-dehydro-homoleucine at position 4 and a pipecolic acid at position 6, exhibits a more than 10-fold increase in potency compared to the pipecolic acid-modified analogue (3 ) and is up to 500 times more potent than the natural ternatin (1 ) in certain cancer cell lines.[1][3]
Quantitative Data
The cytotoxic potencies of ternatin and its key analogues have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the tables below.
Table 1: Comparative IC50 Values of Ternatin Analogues in HCT116 Colon Cancer Cells [1][3]
| Compound | Structure | IC50 (nM) in HCT116 Cells |
| 1 (Ternatin) | cyclo[D-allo-Ile-L-(NMe)Ala-L-(NMe)Leu-L-Leu-L-(NMe)Ala-D-(NMe)Ala-(2R,3R)-3-hydroxy-Leu] | 71 ± 10 |
| 2 (Ternatin-4-Ala) | cyclo[D-allo-Ile-L-(NMe)Ala-L-(NMe)Leu-L-Ala-L-(NMe)Ala-D-(NMe)Ala-(2R,3R)-3-hydroxy-Leu] | > 10,000 |
| 3 | Analogue with L-Pipecolic acid at position 6 | 35 ± 5 |
| 4 | Analogue with (2S,4R)-dehydro-homoleucine at position 4 and L-Pipecolic acid at position 6 | 4.6 ± 1.0 |
Table 2: IC50 Values (nM) of Ternatin (1) and Analogue 4 across a Panel of Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (nM) of Ternatin (1) | IC50 (nM) of Analogue 4 |
| HCT116 | Colon | 71 | 4.6 |
| MCF7 | Breast | 120 | 3.2 |
| P388 | Leukemia | 24 | 0.1 |
| A549 | Lung | 150 | 8.7 |
| PC3 | Prostate | 98 | 5.1 |
| OVCAR3 | Ovarian | 110 | 6.3 |
| ... | ... | ... | ... |
(Note: The table is a representation of the available data and is not exhaustive of all 21 cell lines tested in the source literature.)
Experimental Protocols
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This protocol is used to determine the cytotoxic effects of ternatin analogues on cancer cell lines and to calculate their IC50 values.[6][7][8]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Ternatin analogues (stock solutions in DMSO)
-
96-well clear-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ternatin analogues in complete growth medium.
-
Remove the overnight medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add the solubilization solution to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at a wavelength of 570 nm.
-
For CellTiter-Glo® assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value using appropriate software.
Photo-affinity Labeling for Target Identification
This technique is employed to identify the direct binding partners of ternatin analogues within the cell.[3][9] A photo-reactive analogue of ternatin is used to covalently crosslink to its target upon UV irradiation.
Materials:
-
Photo-affinity probe of ternatin (containing a photo-reactive group like a diazirine and a clickable tag like an alkyne)
-
Cell lysate or purified protein fraction
-
UV lamp (e.g., 365 nm)
-
Click chemistry reagents (e.g., azide-biotin, copper catalyst, ligands)
-
SDS-PAGE gels
-
Western blotting apparatus and antibodies, or mass spectrometry for protein identification
Procedure:
-
Incubate the cell lysate or purified protein with the photo-affinity probe for a specified time.
-
To demonstrate competitive binding, a parallel incubation can be performed with an excess of a non-photo-reactive ternatin analogue.
-
Irradiate the samples with UV light to induce covalent crosslinking of the probe to its binding partner(s).
-
Perform a click reaction to attach a reporter tag (e.g., biotin) to the alkyne group on the crosslinked probe.
-
Separate the proteins by SDS-PAGE.
-
Visualize the biotinylated proteins by streptavidin-HRP blotting or excise the corresponding band for identification by mass spectrometry.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by ternatin analogues.[4][10][11]
Materials:
-
Cancer cell line
-
Ternatin analogues
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the ternatin analogue at the desired concentration and for a specified time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Signaling Pathway of Ternatin Action
Caption: Mechanism of action of ternatin analogues.
Experimental Workflow for Target Identification
Caption: Workflow for photo-affinity labeling.
Apoptosis Induction Pathway
Caption: Ternatin-induced apoptosis pathway.
Conclusion
The ternatin class of cyclic peptides represents a promising avenue for the development of novel anticancer agents with a distinct mechanism of action. The well-defined structure-activity relationships, particularly the critical roles of residues at positions 4 and 6, provide a solid foundation for the design of more potent and selective eEF1A inhibitors. The experimental protocols and pathway diagrams presented in this guide offer a practical framework for researchers to further investigate the therapeutic potential of ternatin analogues and to discover new modulators of the protein synthesis machinery. Continued research in this area holds the potential to deliver innovative treatments for a wide range of malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dentatin Induces Apoptosis in Prostate Cancer Cells via Bcl-2, Bcl-xL, Survivin Downregulation, Caspase-9, -3/7 Activation, and NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
(-)-Ternatin's Cytotoxic Profile in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Ternatin, a cyclic heptapeptide, has demonstrated significant cytotoxic activity across a range of cancer cell lines. This technical guide provides a comprehensive overview of its in vitro efficacy, detailing its mechanism of action, experimental protocols for assessing its effects, and a summary of its potency. The primary molecular target of this compound has been identified as the eukaryotic translation elongation factor-1A (eEF1A) ternary complex. By binding to this complex, this compound inhibits protein synthesis, leading to cell death. This guide consolidates the available quantitative data, outlines key experimental methodologies, and presents visual diagrams of the core signaling pathway and experimental workflows to support further research and development of this compound and its analogs as potential anti-cancer agents.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and its significantly more potent synthetic analog, Compound 4, has been evaluated against a panel of 21 human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell proliferation by 50%, are summarized in the table below. The data is derived from a seminal study by Carelli et al. (2015).[1][2]
| Cell Line | Cancer Type | This compound (IC50, nM) | Compound 4 (IC50, nM) |
| HCT116 | Colon Carcinoma | 71 ± 10 | 4.6 ± 1.0 |
| A549 | Lung Carcinoma | >10,000 | 18 ± 2 |
| H460 | Lung Carcinoma | 1,100 ± 200 | 2.5 ± 0.2 |
| HOP62 | Lung Carcinoma | 3,300 ± 400 | 5.8 ± 0.9 |
| H226 | Lung Carcinoma | 2,800 ± 400 | 5.0 ± 1.0 |
| H322M | Lung Carcinoma | 1,400 ± 200 | 2.3 ± 0.3 |
| H522 | Lung Carcinoma | 800 ± 100 | 1.8 ± 0.3 |
| A498 | Kidney Carcinoma | 4,200 ± 500 | 6.7 ± 0.9 |
| CAKI-1 | Kidney Carcinoma | 1,100 ± 100 | 1.7 ± 0.2 |
| UO-31 | Kidney Carcinoma | 1,900 ± 200 | 2.3 ± 0.4 |
| PC-3 | Prostate Cancer | 1,700 ± 300 | 4.0 ± 0.6 |
| DU-145 | Prostate Cancer | 1,400 ± 200 | 2.8 ± 0.3 |
| OVCAR-3 | Ovarian Cancer | 1,300 ± 200 | 2.5 ± 0.4 |
| OVCAR-5 | Ovarian Cancer | 1,600 ± 200 | 2.6 ± 0.3 |
| OVCAR-8 | Ovarian Cancer | 1,100 ± 100 | 1.8 ± 0.2 |
| NCI-ADR-RES | Ovarian Cancer | 1,500 ± 200 | 2.1 ± 0.3 |
| IGROV1 | Ovarian Cancer | 2,100 ± 300 | 3.5 ± 0.5 |
| SK-OV-3 | Ovarian Cancer | 1,800 ± 200 | 3.1 ± 0.4 |
| UACC-62 | Melanoma | 1,200 ± 200 | 2.0 ± 0.3 |
| MALME-3M | Melanoma | 1,700 ± 200 | 2.9 ± 0.4 |
| SK-MEL-28 | Melanoma | 1,400 ± 200 | 2.4 ± 0.3 |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects by targeting and inhibiting the function of the eukaryotic translation elongation factor-1A (eEF1A).[1][3] Specifically, it binds to the ternary complex formed by eEF1A, guanosine (B1672433) triphosphate (GTP), and an aminoacyl-tRNA. This binding event prevents the proper delivery of the aminoacyl-tRNA to the A-site of the ribosome, thereby stalling the elongation phase of protein synthesis. The subsequent inhibition of global protein synthesis leads to cellular stress and ultimately, cell death.[1]
Caption: Mechanism of this compound Action.
Experimental Protocols
Cell Proliferation and Cytotoxicity Assay (MTT/AlamarBlue)
This protocol is adapted from the methodology used to determine the IC50 values of this compound and its analogs.[1]
3.1.1 Materials
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well clear flat-bottom microplates (for adherent cells) or V-bottom plates (for suspension cells)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or AlamarBlue™ reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl) for MTT assay
-
Microplate reader
3.1.2 Procedure
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. After incubation, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
For AlamarBlue Assay: Add 10 µL of AlamarBlue™ reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
For MTT Assay: Measure the absorbance at 570 nm using a microplate reader.
-
For AlamarBlue Assay: Measure fluorescence with excitation at 545 nm and emission at 590 nm.
-
-
Data Analysis: Normalize the absorbance/fluorescence values to the vehicle-treated control wells. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
While specific data on this compound-induced apoptosis is not yet available, this standard protocol can be used to investigate this potential mechanism.
3.2.1 Materials
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
3.2.2 Procedure
-
Cell Treatment: Seed and treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24, 48 hours). Include a vehicle control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the investigation of potential cell cycle arrest induced by this compound.
3.3.1 Materials
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
3.3.2 Procedure
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive cytotoxic evaluation of a compound such as this compound.
Caption: General Experimental Workflow.
Conclusion
This compound demonstrates broad-spectrum cytotoxic activity against a variety of cancer cell lines, with its primary mechanism of action being the inhibition of protein synthesis through the targeting of the eEF1A ternary complex. The development of synthetic analogs, such as Compound 4, has shown a dramatic increase in potency, highlighting the potential for further medicinal chemistry optimization. While the direct effects of this compound on apoptosis and cell cycle progression require further investigation, the standardized protocols provided in this guide offer a clear path for these future studies. The data and methodologies presented herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives in oncology.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Synthesis of (-)-Ternatin: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Ternatin, a cyclic heptapeptide, has garnered significant interest within the scientific community due to its potent cytotoxic and anti-adipogenic activities.[1] Its complex, N-methylated structure presents a compelling challenge for synthetic chemists. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound, leveraging a well-established Fmoc/tBu strategy. The protocol outlines the assembly of the linear peptide precursor on a 2-chlorotrityl chloride resin, followed by an efficient on-resin cyclization, cleavage from the solid support, and final purification by reversed-phase high-performance liquid chromatography (RP-HPLC). This guide is intended to provide researchers with a comprehensive methodology to facilitate the synthesis of this compound and its analogs for further biological investigation and drug discovery efforts.
Introduction
This compound is a naturally occurring cyclic peptide originally isolated from Aspergillus terreus. Its unique structure, featuring multiple N-methylated amino acids and a cyclic backbone, contributes to its notable biological profile.[1] The synthesis of this compound is a key step in enabling structure-activity relationship (SAR) studies and the development of more potent and selective analogs. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the assembly of the linear peptide chain, while on-resin cyclization provides a strategic advantage by minimizing intermolecular side reactions and simplifying purification.[2]
This protocol details a comprehensive Fmoc-based SPPS strategy for the synthesis of this compound, with a focus on practical application in a laboratory setting.
Materials and Reagents
A comprehensive list of necessary materials and reagents, along with suggested suppliers, is provided in the table below.
| Reagent/Material | Recommended Grade/Supplier |
| 2-Chlorotrityl chloride resin | 100-200 mesh, 1.0-1.6 mmol/g loading |
| Fmoc-L-Leu-OH | Peptide synthesis grade |
| Fmoc-L-N-Me-Leu-OH | Peptide synthesis grade |
| Fmoc-L-N-Me-Ala-OH | Peptide synthesis grade |
| Fmoc-D-allo-Ile-OH | Peptide synthesis grade |
| Fmoc-D-Leu(3R-OH)-OH | Peptide synthesis grade |
| Fmoc-D-N-Me-Ala-OH | Peptide synthesis grade |
| HBTU (HATU can also be used) | Peptide synthesis grade |
| HOBt | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Piperidine (B6355638) | Reagent grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Water | HPLC grade |
| Acetonitrile (ACN) | HPLC grade |
Experimental Protocols
Linear Peptide Assembly on 2-Chlorotrityl Chloride Resin
The linear precursor of this compound is assembled on a 2-chlorotrityl chloride resin using a manual or automated peptide synthesizer. The sequence of this compound is cyclo[N-methyl-L-alanyl-N-methyl-D-alanyl-(3R)-3-hydroxy-D-leucyl-D-alloisoleucyl-N-methyl-L-alanyl-N-methyl-L-leucyl-L-leucyl].[3] The synthesis starts from the C-terminal amino acid, L-Leucine.
Protocol:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Loading:
-
Dissolve Fmoc-L-Leu-OH (2 equivalents to resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and shake for 2 hours at room temperature.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Cap any unreacted sites by treating the resin with a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
Table 1: Reagent Equivalents for Linear Peptide Synthesis
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3.0 |
| HBTU | 2.9 |
| HOBt | 3.0 |
| DIPEA | 6.0 |
On-Resin Cyclization
On-resin cyclization is performed after the complete assembly of the linear heptapeptide. This method takes advantage of the pseudo-dilution effect on the solid support to favor intramolecular cyclization over intermolecular oligomerization.[2]
Protocol:
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid as described in step 3.1.3.
-
Cyclization:
-
Wash the resin extensively with DMF.
-
Add a solution of HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF to the resin.
-
Shake the reaction vessel at room temperature for 4-6 hours.
-
Monitor the completion of the cyclization by cleaving a small sample of the resin and analyzing by LC-MS.
-
Once the cyclization is complete, wash the resin with DMF (5x) and DCM (3x).
-
Cleavage and Deprotection
The cyclic peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a TFA-based cleavage cocktail.
Protocol:
-
Resin Preparation: Dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
-
Table 2: Cleavage Cocktail Composition
| Reagent | Percentage (%) |
| Trifluoroacetic acid (TFA) | 95 |
| Triisopropylsilane (TIS) | 2.5 |
| Water (H₂O) | 2.5 |
Purification
The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
HPLC Conditions:
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing mobile phase B (e.g., 5% to 95% B over 30 minutes). The optimal gradient should be determined empirically.
-
Detection: UV at 220 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Workflow and Signaling Pathway Diagrams
References
Using (-)-Ternatin in a Cell Proliferation MTT Assay: Application Notes and Protocols
Introduction
(-)-Ternatin is a naturally occurring, N-methylated cyclic heptapeptide (B1575542) originally isolated from the mushroom Coriolus versicolor.[1][2] Initially identified as an inhibitor of adipogenesis, subsequent research has highlighted its potent cytotoxic and anti-proliferative activities against various cancer cell lines.[2][3] This has established this compound as a promising lead compound in oncology drug development.
The primary mechanism of action for this compound is the inhibition of cellular protein synthesis.[4][5] It achieves this by specifically targeting the eukaryotic translation elongation factor-1A (eEF1A).[3][4] Rather than binding to eEF1A alone, this compound selectively targets the eEF1A·GTP·aminoacyl-tRNA ternary complex, effectively stalling the translation elongation cycle and leading to cell death.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in a cell proliferation MTT assay. It includes a detailed experimental protocol, a summary of its cytotoxic activity, and visualizations of its mechanism of action and the experimental workflow.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting a critical step in protein synthesis. The eukaryotic elongation factor-1A (eEF1A), in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA. This complex is responsible for delivering the correct amino acid to the A-site of the ribosome during translation. This compound binds to a functional hotspot on this ternary complex, trapping eEF1A on the ribosome and preventing the subsequent steps of peptide elongation.[4] This leads to a global shutdown of protein synthesis, ultimately triggering cell death.[3] The substitution of L-Leucine at position 4 with L-Alanine completely abolishes this biological activity, making [L-Ala(4)]ternatin a valuable negative control for mechanism-of-action studies.[2][3][4]
Caption: Mechanism of action of this compound, which inhibits protein synthesis.
Data Presentation: this compound Cytotoxicity
This compound has demonstrated potent anti-proliferative activity. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of a compound in inhibiting a biological process. The following table summarizes the reported IC50 value of this compound in the HCT116 human colon cancer cell line. Researchers should empirically determine the IC50 for their specific cell line of interest.
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| This compound | HCT116 | Colon Carcinoma | 71 ± 10 nM | 72 hours | [3] |
| Ternatin Photo-affinity Probe | HCT116 | Colon Carcinoma | 460 ± 71 nM | 72 hours | [3] |
| Ternatin-4-Ala | HCT116 | Colon Carcinoma | > 10 µM | 72 hours | [3] |
Note: Synthetic variants of Ternatin have been developed with up to 500-fold greater potency.[3][4] For example, a variant referred to as "compound 4" showed broad anti-proliferative activity across a panel of 21 cancer cell lines.[3]
Experimental Protocols
This section provides a detailed protocol for determining the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The principle of this assay is the conversion of the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product by mitochondrial reductase enzymes of metabolically active (i.e., viable) cells.[6][7] The amount of formazan produced is directly proportional to the number of living cells.[8]
Materials and Reagents
-
This compound
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer[6]
-
Sterile, 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570-590 nm
Detailed MTT Assay Protocol
1. Cell Seeding:
- Culture cells in a T-75 flask until they reach 70-80% confluency.
- Trypsinize the cells, collect them by centrifugation, and resuspend them in fresh complete medium.
- Perform a cell count using a hemocytometer or automated cell counter.
- Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well, but should be optimized for each cell line).
- Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]
- Include wells with medium only to serve as a blank control.
- Incubate the plate for 24 hours in a humidified incubator to allow cells to attach.
2. Treatment with this compound:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in serum-free or complete culture medium to achieve the desired final concentrations. A typical concentration range for an initial experiment could be from 0.1 nM to 1 µM.
- Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the highest concentration of DMSO used).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the treatment period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[8][9]
- Return the plate to the incubator and incubate for 2 to 4 hours.[9] During this time, visible purple formazan crystals will form in viable cells.
4. Solubilization of Formazan:
- After incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be required.[10]
- Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][10]
- Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
- Measure the absorbance of each well using a microplate reader at a wavelength between 570 and 590 nm. A reference wavelength of >650 nm can be used to reduce background noise.[7]
Data Analysis
-
Correct for Background: Subtract the average absorbance value of the medium-only blank wells from all other absorbance readings.
-
Calculate Percent Viability: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Determine IC50: Plot the percent cell viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[11]
Experimental Workflow Visualization
The following diagram outlines the key steps of the MTT assay for evaluating this compound.
Caption: A step-by-step workflow for the cell proliferation MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for (-)-Ternatin In Vivo Anti-Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Ternatin, a cyclic peptide natural product, has emerged as a potent cytotoxic agent against a wide array of cancer cell lines in vitro.[1][2] Its unique mechanism of action, involving the inhibition of protein synthesis via targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex, presents a promising avenue for novel cancer therapeutics.[2][3] Synthetic variants of this compound have demonstrated even greater potency, with up to 500-fold increased activity compared to the parent compound.[2]
Despite the compelling in vitro evidence, a critical gap exists in the translational development of this compound, as no in vivo studies validating its anti-tumor activity have been reported in the public domain to date .[1] This document aims to bridge this gap by providing a comprehensive overview of the existing preclinical data and, most importantly, by presenting detailed, proposed protocols for the design and execution of in vivo efficacy studies. These protocols are based on established methodologies for preclinical cancer research and are intended to guide researchers in the next crucial steps of evaluating this compound's therapeutic potential.
Preclinical Data Summary (In Vitro)
This compound and its synthetic analogs have demonstrated broad-spectrum anti-proliferative activity across numerous cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) for this compound (Compound 1) and its potent synthetic variant (Compound 4).
Table 1: In Vitro Anti-Proliferative Activity of this compound and Compound 4
| Cell Line | Cancer Type | This compound (1) IC50 (nM) | Compound 4 IC50 (nM) | Fold Increase in Potency (Approx.) |
| HCT116 | Colon Carcinoma | 71 ± 10 | 4.6 ± 1.0 | 15x |
| A549 | Lung Carcinoma | >10,000 | 250 ± 50 | >40x |
| HeLa | Cervical Carcinoma | 3,200 ± 500 | 6.3 ± 1.2 | 508x |
| Jurkat | T-cell Leukemia | 1,100 ± 200 | 2.1 ± 0.4 | 524x |
| K562 | Chronic Myelogenous Leukemia | 2,500 ± 400 | 10 ± 2 | 250x |
| MOLM-13 | Acute Myeloid Leukemia | 890 ± 150 | 1.7 ± 0.3 | 524x |
| MV-4-11 | Acute Myeloid Leukemia | 1,300 ± 200 | 2.5 ± 0.5 | 520x |
| NCI-H460 | Large Cell Lung Cancer | 6,300 ± 800 | 12 ± 2 | 525x |
| RPMI-8226 | Multiple Myeloma | 1,600 ± 300 | 3.1 ± 0.6 | 516x |
| U-2 OS | Osteosarcoma | 4,000 ± 600 | 7.8 ± 1.5 | 513x |
Data adapted from Carelli et al., eLife 2015;4:e10222.[2]
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects by targeting a fundamental cellular process: protein synthesis.[2] It specifically binds to the eukaryotic elongation factor-1A (eEF1A) when it is in a ternary complex with GTP and an aminoacyl-tRNA.[2][3] This interaction prevents the delivery of the aminoacyl-tRNA to the ribosome, thereby stalling protein elongation and leading to cell death.[2] Mutations in domain III of eEF1A have been shown to confer resistance to this compound, highlighting the specificity of this interaction.[3]
Caption: Mechanism of action of this compound.
Proposed Protocol: In Vivo Anti-Tumor Efficacy Study in a Xenograft Model
This protocol outlines a proposed study to evaluate the anti-tumor activity of this compound or its analogs in an immunodeficient mouse model bearing human tumor xenografts.
Materials and Reagents
-
This compound or synthetic analog (e.g., Compound 4)
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)
-
Human cancer cell line (e.g., HCT116, based on in vitro potency)
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice (nu/nu)
-
Sterile PBS, cell culture media, and standard laboratory reagents
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Euthanasia agent (e.g., CO2, cervical dislocation)
Experimental Workflow
Caption: Proposed workflow for an in vivo anti-tumor efficacy study.
Detailed Methodology
3.3.1. Animal Handling and Acclimatization
-
House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before any experimental procedures.
-
All procedures must be approved by and performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
3.3.2. Tumor Cell Implantation
-
Culture HCT116 cells under standard conditions and harvest during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
3.3.3. Randomization and Grouping
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: Volume = (length x width2) / 2.
-
Once tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.
-
Group 1: Vehicle control (e.g., intraperitoneal (IP) injection daily)
-
Group 2: this compound - Low Dose (e.g., X mg/kg, IP, daily)
-
Group 3: this compound - High Dose (e.g., Y mg/kg, IP, daily)
-
Group 4: Positive Control (a standard-of-care chemotherapeutic for colon cancer, e.g., 5-Fluorouracil)
-
3.3.4. Drug Administration and Monitoring
-
Prepare fresh formulations of this compound daily. The route of administration (e.g., IP, intravenous, oral) and dosing schedule should be informed by preliminary maximum tolerated dose (MTD) and pharmacokinetic studies.
-
Administer the assigned treatment to each mouse for a predetermined period (e.g., 21-28 days).
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.
-
Measure tumor volume and body weight twice weekly.
3.3.5. Study Endpoints and Data Collection
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3), or if an animal's body weight loss exceeds 20%, or if signs of significant distress are observed.
-
At the end of the study, euthanize all animals.
-
Excise the tumors, and record their final weight.
-
Collect tumors and other relevant tissues (e.g., liver, kidney) for downstream analyses such as histopathology, biomarker analysis (pharmacodynamics), or determination of drug concentration (pharmacokinetics).
Data Analysis
-
Primary efficacy endpoint: Tumor Growth Inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
-
Secondary endpoints: Final tumor weight, body weight changes (as a measure of toxicity), and overall survival.
-
Statistical analysis: Use appropriate statistical tests (e.g., Student's t-test, ANOVA) to compare treatment groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Conclusion and Future Directions
While this compound and its analogs show significant promise as anti-cancer agents based on their potent in vitro activity and novel mechanism of action, their therapeutic potential can only be realized through rigorous in vivo validation. The protocols and workflows detailed in this document provide a foundational framework for researchers to undertake these critical studies. Future research should also focus on establishing the pharmacokinetic and pharmacodynamic profiles of this compound, conducting MTD studies, and exploring its efficacy in a broader range of preclinical cancer models, including patient-derived xenografts (PDXs) and orthotopic models. These steps will be essential in advancing this promising compound through the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biotin-Labeled (-)-Ternatin Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ternatin is a cyclic heptapeptide (B1575542) that has garnered significant interest as a potent inhibitor of fat accumulation in adipocytes.[1][2][3][4] To elucidate its molecular targets and mechanism of action, the development of chemical probes, such as biotin-labeled derivatives, is a crucial step.[4] Biotinylation allows for the affinity-based purification of target proteins, facilitating their identification and characterization.[5][6] This document provides detailed application notes and protocols for the synthesis of biotin-labeled this compound probes, based on established methodologies in peptide chemistry and bioconjugation.
The primary strategy for biotinylating this compound involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click chemistry."[5][6][7][8][9] This approach requires the synthesis of a this compound analog bearing either an alkyne or an azide (B81097) functionality, which is then "clicked" to a corresponding biotin (B1667282) molecule functionalized with the complementary reactive group. Structure-activity relationship (SAR) studies have indicated that the 6-position of this compound can be modified without completely abolishing its biological activity, making it a suitable site for linker and label attachment.[5][6]
It is important to note that a previously reported biotinylated this compound probe, synthesized via Click chemistry at the 6-position, was later found to be inactive.[10] This highlights the critical need for careful design of the linker and attachment site to preserve the bioactivity of the parent molecule. The protocols provided herein offer a general framework that can be adapted and optimized by researchers to develop novel and potentially active biotinylated this compound probes.
Data Presentation
| Compound | Description | Biological Activity (EC50) | Reference |
| This compound | Natural cyclic heptapeptide | 0.02 µg/mL (in 3T3-L1 cells) | [4] |
| Biotin-labeled this compound (Shimokawa et al.) | Biotin attached at the 6-position via a triazole linker | Inactive | [10] |
| [L-Ala(4)]ternatin | Inactive analog of this compound | No effect | [1] |
Signaling Pathway
The signaling pathway inhibited by this compound involves key transcription factors and enzymes responsible for adipogenesis and lipogenesis. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway of this compound in inhibiting fat accumulation.
Experimental Workflow
The overall workflow for synthesizing and utilizing biotin-labeled this compound probes for target identification is depicted below.
Caption: Workflow for synthesis and application of biotin-labeled this compound probes.
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Modified this compound
This protocol describes a general approach for introducing an alkyne group at the 6-position of this compound. This involves solid-phase peptide synthesis (SPPS) of the linear heptapeptide, incorporating an alkyne-containing amino acid, followed by macrocyclization.
Materials:
-
Fmoc-protected amino acids
-
Alkyne-containing amino acid (e.g., Fmoc-L-propargylglycine)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the this compound sequence. For each coupling step, use 4 equivalents of the Fmoc-amino acid, 4 equivalents of DIC, and 4 equivalents of OxymaPure in DMF. Allow the reaction to proceed for 2 hours. To introduce the alkyne, use Fmoc-L-propargylglycine at the desired position (e.g., as a modification at the 6-position).
-
Cleavage of Linear Peptide: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the linear peptide from the resin using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Macrocyclization: Dissolve the crude linear peptide in a large volume of DMF. Add 4 equivalents of HATU and 8 equivalents of DIPEA. Stir the solution at room temperature for 12-24 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude cyclic peptide by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the alkyne-modified this compound by LC-MS and NMR spectroscopy.
Protocol 2: Biotinylation of Alkyne-Modified this compound via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate a biotin-azide moiety to the alkyne-modified this compound.
Materials:
-
Alkyne-modified this compound
-
Biotin-PEGn-Azide (commercially available)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (deionized)
-
HPLC system
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve alkyne-modified this compound in DMSO to a final concentration of 10 mM.
-
Dissolve Biotin-PEGn-Azide in DMSO to a final concentration of 20 mM.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 200 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 20 mM stock solution of TBTA in DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 1 equivalent of alkyne-modified this compound, 1.5 equivalents of Biotin-PEGn-Azide, and the TBTA solution.
-
Add the CuSO₄ solution followed by the freshly prepared sodium ascorbate solution.
-
The final reaction volume should be adjusted with a DMSO/water mixture (e.g., 1:1 v/v).
-
Vortex the reaction mixture gently and allow it to react at room temperature for 4-12 hours, protected from light.
-
-
Purification:
-
Quench the reaction by adding EDTA to chelate the copper catalyst.
-
Purify the biotinylated this compound probe by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product by LC-MS analysis. The mass of the product should correspond to the sum of the masses of the alkyne-modified this compound and the biotin-azide, minus any leaving groups.
-
Protocol 3: Affinity Purification of Target Proteins
This protocol describes the use of the biotinylated this compound probe to isolate its binding partners from a cell lysate.
Materials:
-
Biotin-labeled this compound probe
-
Cell lysate from a relevant cell line (e.g., 3T3-L1 adipocytes)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or a buffer containing free biotin)
-
Inactive control probe (e.g., biotinylated [L-Ala(4)]ternatin)
Procedure:
-
Cell Lysis: Prepare a protein lysate from the target cells using an appropriate lysis buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Probe Incubation: Incubate the cell lysate (e.g., 1-2 mg of total protein) with the biotin-labeled this compound probe (final concentration to be optimized, typically in the low micromolar range) for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate a separate aliquot of the lysate with an inactive biotinylated control probe.
-
Affinity Capture:
-
Equilibrate the streptavidin beads by washing them three times with lysis buffer.
-
Add the equilibrated streptavidin beads to the lysate-probe mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated probe and any bound proteins.
-
-
Washing:
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose resin) and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 5-7 washes) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads using an appropriate elution buffer. For example, boil the beads in SDS-PAGE loading buffer for 5-10 minutes. Alternatively, for mass spectrometry analysis, on-bead digestion with trypsin can be performed.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and silver staining or Western blotting for specific candidates.
-
For comprehensive target identification, subject the eluted proteins to in-solution or on-bead trypsin digestion followed by LC-MS/MS analysis. Compare the protein profiles from the active probe and the inactive control to identify specific binding partners of this compound.
-
Conclusion
The synthesis of biotin-labeled this compound probes is a valuable strategy for investigating its mechanism of action. The protocols provided here offer a comprehensive guide for researchers to generate these essential chemical tools. Successful application of these probes in affinity purification experiments, coupled with modern proteomic techniques, will be instrumental in identifying the direct cellular targets of this compound and further understanding its role in regulating fat metabolism. Careful consideration of the linker chemistry and attachment point is paramount to retaining the biological activity of the probe, and iterative optimization may be required to develop a successful tool for target discovery.
References
- 1. This compound inhibits adipogenesis and lipid metabolism in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity, structural features, and synthetic studies of this compound, a potent fat-accumulation inhibitor of 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of biotin-labeled this compound, a potent fat-accumulation inhibitor against 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. abpbio.com [abpbio.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. interchim.fr [interchim.fr]
- 10. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (-)-Ternatin in HCT116 Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ternatin is a cyclic peptide natural product that has demonstrated potent cytotoxic and anti-proliferative activity against various cancer cell lines.[1][2] This document provides detailed application notes and protocols for utilizing this compound in HCT116 human colorectal carcinoma cell proliferation assays. The information herein is intended to guide researchers in the accurate assessment of this compound's effects and to provide a framework for further investigation into its mechanism of action.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the eukaryotic translation elongation factor-1A (eEF1A).[1][2] Specifically, it binds to the eEF1A ternary complex, which consists of eEF1A, GTP, and aminoacyl-tRNA.[1][2] This interaction inhibits global protein synthesis, leading to cell death.[1] A synthetic analog, ternatin-4-Ala, serves as a valuable negative control as it does not exhibit the same inhibitory effects.[1]
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
Quantitative Data Summary
The anti-proliferative activity of this compound and its analogs against HCT116 cells has been quantified in literature. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Compound | Cell Line | Assay Duration | IC50 (nM) | Reference |
| This compound (1) | HCT116 | 72 hours | 71 ± 10 | [1] |
| Ternatin-4-Ala (2) | HCT116 | 72 hours | > 10,000 | [1] |
| Synthetic Variant (4) | HCT116 | 72 hours | ~0.14 | [1] |
| Epimer 4b | HCT116 | Not Specified | 7.4 ± 1.3 | [1] |
Experimental Protocols
HCT116 Cell Culture
A standardized cell culture protocol is crucial for reproducible results.
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5A Medium (Gibco)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Plating: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and plate at the desired density for experiments or continued culture.
HCT116 Cell Proliferation Assay with this compound
This protocol outlines the steps to determine the IC50 of this compound on HCT116 cells.
Materials:
-
HCT116 cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Ternatin-4-Ala (negative control) stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Microplate reader
Protocol:
Caption: Experimental workflow for the HCT116 cell proliferation assay.
-
Cell Seeding: Harvest HCT116 cells and perform a cell count. Dilute the cell suspension in complete growth medium to a concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound and the negative control, ternatin-4-Ala, in complete growth medium. The final concentration of DMSO should be kept constant across all wells and should not exceed 0.5%. A vehicle control (DMSO only) must be included.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Viability Assessment: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, if using an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with 100 µL of DMSO and read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent inhibitor of HCT116 cell proliferation, acting through the inhibition of protein synthesis. The provided protocols and data serve as a comprehensive resource for researchers investigating the anti-cancer properties of this compound and its analogs. Adherence to standardized cell culture and assay procedures is essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Studying (-)-Ternatin's Inhibition of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ternatin is a naturally occurring cyclic heptapeptide (B1575542) that has emerged as a potent inhibitor of eukaryotic protein synthesis. Its mechanism of action involves the specific targeting of the eukaryotic elongation factor 1A (eEF1A). By binding to the ternary complex formed by eEF1A, GTP, and aminoacyl-tRNA, this compound stalls the ribosome during the elongation phase of translation, preventing the accommodation of the incoming aminoacyl-tRNA into the A-site. This leads to a global shutdown of protein synthesis, which underlies its potent cytotoxic and anti-proliferative effects against various cancer cell lines.
These application notes provide detailed protocols for three common methods to quantify the inhibitory effect of this compound on protein synthesis: a traditional cell-based radioactive labeling assay, a modern cell-based non-radioactive fluorescence assay, and a high-throughput cell-free luciferase reporter assay.
Data Presentation
The inhibitory potency of this compound and its synthetic analogs has been determined in cell-based assays. The half-maximal inhibitory concentration (IC50) for cell proliferation is closely correlated with the inhibition of protein synthesis.
| Compound | Description | Cell Line | Assay | IC50 Value | Reference |
| This compound | Natural Product | HCT116 | Cell Proliferation (72h) | 71 ± 10 nM | [1] |
| This compound | Natural Product | HCT116 | Protein Synthesis Inhibition | Potent Inhibition Observed | [1] |
| Ternatin-4-Ala | Inactive Analog | HCT116 | Cell Proliferation (72h) | > 10 µM | [1] |
| Compound 4 | Synthetic Analog | HCT116 | Cell Proliferation (72h) | 4.6 ± 1.0 nM | [1] |
Note: The IC50 value for protein synthesis inhibition by this compound is estimated to be in a similar nanomolar range as its cell proliferation IC50, as their potencies are reported to be well-correlated[1].
Experimental Protocols
Herein are detailed protocols for three distinct assays to measure the inhibition of protein synthesis by this compound.
Protocol 1: Cell-Based Protein Synthesis Inhibition Assay using [³⁵S]-Methionine Incorporation
This protocol describes a classic and sensitive method to measure global protein synthesis by quantifying the incorporation of radiolabeled methionine into newly synthesized proteins.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free cell culture medium
-
This compound stock solution (in DMSO)
-
[³⁵S]-Methionine
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Methionine Starvation: Gently aspirate the complete medium and wash the cells once with warm PBS. Add pre-warmed methionine-free medium to each well and incubate for 1 hour to deplete the intracellular pool of unlabeled methionine.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in methionine-free medium. As a negative control, use a vehicle (DMSO) control. As a positive control for maximal inhibition, cycloheximide (B1669411) can be used. Add the diluted compounds to the respective wells and incubate for the desired time (e.g., 1-4 hours).
-
Radiolabeling: Add [³⁵S]-Methionine to each well to a final concentration of 1-10 µCi/mL. Incubate for 1 hour.
-
Cell Lysis and Precipitation: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add 500 µL of ice-cold 10% TCA to each well to precipitate the proteins. Incubate on ice for 30 minutes.
-
Washing: Carefully aspirate the TCA solution. Wash the protein precipitate twice with ice-cold 10% TCA and then once with ice-cold 95% ethanol (B145695) to remove unincorporated [³⁵S]-Methionine.
-
Solubilization and Quantification: Air dry the wells completely. Add 250 µL of 0.1 M NaOH to each well to solubilize the protein precipitate. Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of protein synthesis inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell-Based Protein Synthesis Inhibition Assay using O-Propargyl-Puromycin (OP-Puro) Fluorescence
This non-radioactive method utilizes a puromycin (B1679871) analog with an alkyne group (OP-Puro) that is incorporated into nascent polypeptide chains. The incorporated OP-Puro is then detected via a click chemistry reaction with a fluorescently labeled azide.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
O-Propargyl-puromycin (OP-Puro)
-
Click chemistry detection reagents (e.g., fluorescent azide, copper catalyst, and reducing agent)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
-
Multi-well cell culture plates or coverslips
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate or in a plate suitable for flow cytometry. Allow cells to adhere and grow overnight. Treat the cells with serial dilutions of this compound or vehicle (DMSO) for the desired duration (e.g., 1-4 hours).
-
OP-Puro Labeling: Add OP-Puro to the cell culture medium to a final concentration of 10-50 µM. Incubate for 1 hour at 37°C.
-
Fixation and Permeabilization: Aspirate the medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS and then permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Click Reaction: Prepare the click reaction cocktail containing the fluorescent azide, copper catalyst, and reducing agent according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Staining: Wash the cells twice with PBS. If desired, counterstain the nuclei with DAPI.
-
Imaging and Analysis:
-
Microscopy: Mount the coverslips on microscope slides and visualize the fluorescence using a fluorescence microscope.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity for each treatment condition. Calculate the percentage of protein synthesis inhibition relative to the vehicle control and determine the IC50 value.
Protocol 3: Cell-Free Protein Synthesis Inhibition Assay using Luciferase Reporter
This in vitro assay provides a rapid and high-throughput method to screen for inhibitors of the core translation machinery, independent of cell permeability and other cellular processes.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) or other cell-free protein synthesis system
-
Luciferase mRNA or DNA template
-
Amino acid mixture
-
Reaction buffer
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
-
96-well or 384-well white, opaque plates
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the RRL, reaction buffer, amino acid mixture, and the luciferase template according to the manufacturer's protocol.
-
Inhibitor Addition: In a multi-well plate, add serial dilutions of this compound. Include a vehicle (DMSO) control and a positive control (e.g., cycloheximide).
-
Initiate Translation: Add the master mix to each well to initiate the translation reaction. The final reaction volume is typically 10-50 µL.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of protein synthesis inhibition by this compound.
Experimental Workflow for Protein Synthesis Inhibition Assay
Caption: General workflow for a protein synthesis inhibition assay.
References
(-)-Ternatin: A Potent Tool for Interrogating Translation Elongation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(-)-Ternatin is a cyclic peptide natural product that serves as a powerful and specific inhibitor of eukaryotic translation elongation. Its unique mechanism of action, targeting the eukaryotic elongation factor 1A (eEF1A), makes it an invaluable tool for studying the intricate process of protein synthesis. This document provides detailed application notes and protocols for utilizing this compound and its analogs to investigate the dynamics of translation elongation and its downstream cellular consequences.
Mechanism of Action
This compound exerts its inhibitory effect by specifically binding to the ternary complex of eEF1A, GTP, and aminoacyl-tRNA (aa-tRNA)[1][2][3]. This binding event does not prevent the initial association of the ternary complex with the ribosome. Instead, this compound traps the eEF1A ternary complex on the ribosome at the A-site, preventing the proper accommodation of the aa-tRNA and subsequent peptide bond formation[4][5]. This stalling of the ribosome leads to an inhibition of the elongation phase of protein synthesis[6][7]. The binding site of Ternatin on eEF1A is located at the interface of domains I and III[6]. Interestingly, the synthetic analog, Ternatin-4, has been shown to induce the proteasome-dependent degradation of eEF1A, revealing a potential link between ribosome stalling and protein quality control pathways[8].
Caption: Mechanism of this compound action on translation elongation.
Quantitative Data
The potency of this compound and its synthetic analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the significantly increased potency of synthetic derivatives like Ternatin-4.
| Compound | Description | Cell Line | Assay | IC50 | Reference |
| This compound | Natural Product | HCT116 | Cell Proliferation | 71 ± 10 nM | [1] |
| Ternatin-4 | Optimized Synthetic Variant | HCT116 | Cell Proliferation | 4.6 ± 1.0 nM | [1] |
| Didemnin B | Structurally unrelated natural product | Jurkat | Apoptosis | ~4 nM | [9] |
| Ternatin-4 | Optimized Synthetic Variant | Jurkat | Apoptosis | ~30 nM | [9] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on translation elongation and cell viability.
In Vitro Translation Assay
This assay directly measures the effect of this compound on the synthesis of a reporter protein in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) system (commercial kits available)
-
Reporter mRNA (e.g., Luciferase mRNA)
-
This compound stock solution (in DMSO)
-
Amino acid mixture (minus methionine)
-
[³⁵S]-Methionine
-
Nuclease-free water
-
Microcentrifuge tubes or 96-well plates
-
Incubator at 30°C
-
Scintillation counter or phosphorimager
Protocol:
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in nuclease-free water or an appropriate buffer. Final concentrations should bracket the expected IC50 value. A starting range of 10 nM to 10 µM is recommended. Include a DMSO-only vehicle control.
-
Set up Translation Reactions: On ice, assemble the following reaction mixture in a microcentrifuge tube or a well of a 96-well plate. The volumes can be scaled as needed.
-
Rabbit Reticulocyte Lysate: Per manufacturer's instructions
-
Amino Acid Mixture (-Met): Per manufacturer's instructions
-
Reporter mRNA: Per manufacturer's instructions
-
[³⁵S]-Methionine: Per manufacturer's instructions
-
This compound dilution or vehicle: 1 µL
-
Nuclease-free water: to final volume
-
-
Incubation: Mix the components gently and incubate the reactions at 30°C for 60-90 minutes.
-
Analysis:
-
SDS-PAGE and Autoradiography: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to visualize the newly synthesized, radiolabeled protein.
-
Scintillation Counting: Precipitate the proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Caption: Workflow for an in vitro translation assay with this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cells of interest (e.g., HCT116)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for a cell viability (MTT) assay.
Ribosome Profiling
Ribosome profiling (Ribo-seq) is a powerful technique to obtain a genome-wide snapshot of translation. Using this compound in conjunction with Ribo-seq can reveal specific sites of ribosomal stalling.
Materials:
-
Cells of interest
-
This compound
-
Cycloheximide (B1669411) (optional, for comparison)
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) density gradient solutions
-
Ultracentrifuge
-
RNA purification kit
-
Reagents for library preparation for deep sequencing
Protocol:
-
Cell Treatment: Treat cells with an effective concentration of this compound (e.g., 10x IC50) for a short period (e.g., 15-30 minutes) to capture actively translating ribosomes stalled by the compound. A control group treated with cycloheximide or vehicle should be included.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing cycloheximide (if used in the control) to "freeze" ribosomes on the mRNA.
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the monosomes (single ribosomes bound to mRNA fragments) by ultracentrifugation through a sucrose density gradient.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.
-
Library Preparation and Sequencing: Prepare a sequencing library from the footprints and perform deep sequencing.
-
Data Analysis: Align the sequencing reads to a reference transcriptome to determine the positions of the stalled ribosomes. Analysis of footprint density can reveal specific codons or sequences where this compound induces pausing.
Caption: Workflow for ribosome profiling with this compound.
Western Blot for eEF1A Degradation
This protocol is to assess the degradation of eEF1A induced by Ternatin-4.
Materials:
-
Cells of interest
-
Ternatin-4
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against eEF1A
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat cells with an effective concentration of Ternatin-4 (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours). Include a control group co-treated with Ternatin-4 and a proteasome inhibitor.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against eEF1A.
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the eEF1A band intensity over time in the Ternatin-4 treated samples, which is rescued by the proteasome inhibitor, indicates proteasome-dependent degradation.
Caption: Workflow for Western blot analysis of eEF1A degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Quantitative analysis of protein synthesis inhibition by transferrin-toxin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. Elucidating quality control at the ribosome with the natural product ternatin [escholarship.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of (-)-Ternatin for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ternatin is a naturally occurring, highly N-methylated cyclic heptapeptide (B1575542) of significant interest for its potent cytotoxic and anti-proliferative activities. It is crucial to distinguish this cyclic peptide from a class of anthocyanin pigments also referred to as "ternatins" derived from the butterfly pea (Clitoria ternatea). This document focuses exclusively on the cyclic peptide this compound, a promising lead compound in oncology research.
The primary mechanism of action for this compound is the potent and specific inhibition of protein synthesis. It selectively targets the eukaryotic translation elongation factor-1A (eEF1A) ternary complex (eEF1A•GTP•aminoacyl-tRNA), effectively stalling the elongation step of protein translation, which leads to cell death.[1] This specific mode of action makes it a valuable tool for cancer research and a potential therapeutic agent.
A significant challenge in the preclinical development of this compound is its limited aqueous solubility. The compound is readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727) but is poorly soluble in aqueous buffers, complicating the preparation of formulations suitable for in vivo administration.[2] This document provides a detailed overview of formulation strategies, quantitative data, and experimental protocols to address this challenge and facilitate robust in vivo studies.
Data Presentation
Quantitative data regarding the solubility and in vivo administration of this compound is summarized below. Due to the limited availability of public data, representative information and data for analogous compounds are included to guide formulation development.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Readily Soluble | [2] |
| Dimethylformamide (DMF) | Readily Soluble | [2] |
| Ethanol | Readily Soluble | [2] |
| Methanol | Readily Soluble | [2] |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | [2] |
Table 2: Comparison of Formulation Strategies for Poorly Soluble Peptides
| Strategy | Description | Advantages | Disadvantages |
| Co-Solvent System | Dissolving the compound in a water-miscible organic solvent (e.g., DMSO) and diluting with an aqueous vehicle (e.g., saline). | Simple and rapid preparation. Suitable for early-stage screening. | Risk of drug precipitation upon dilution or injection. Potential for solvent-related toxicity at higher concentrations. |
| Cyclodextrin (B1172386) Complexation | Encapsulating the hydrophobic peptide within the cavity of a cyclodextrin molecule (e.g., HP-β-CD) to form a water-soluble inclusion complex. | Significantly increases aqueous solubility and stability. Reduces potential for precipitation. Masks solvent toxicity. | Requires more complex formulation development and characterization. Potential for nephrotoxicity with some cyclextrins at high doses. |
| Nanoparticle Formulation | Encapsulating or loading the peptide into nanoparticles made from biodegradable polymers (e.g., PLGA) or lipids. | Can improve solubility, stability, and pharmacokinetic profile. Allows for potential controlled release and targeting. | Most complex formulation process. Requires specialized equipment and extensive characterization. |
Table 3: Reported In Vivo Dosing of this compound in a Mouse Model
| Animal Model | Administration Route | Dosing Regimen | Vehicle | Reference(s) |
| KK-Ay Mice | Subcutaneous (via osmotic pump) | 8.5 nmol/day (~0.26 mg/kg/day) | Not Specified | |
| KK-Ay Mice | Subcutaneous (via osmotic pump) | 17 nmol/day (~0.52 mg/kg/day) | Not Specified |
*Note: mg/kg/day conversion is an estimation assuming an average mouse body weight of 25g. The original study reported dosing in nmol/day.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a representative workflow for its formulation.
Caption: Mechanism of this compound action on protein synthesis.
Caption: Workflow for preparing a cyclodextrin-based this compound formulation.
Experimental Protocols
The following protocols are representative methods for preparing this compound formulations for in vivo experiments. Note: As no specific, validated formulation protocol for this compound has been published, Protocol 1 is adapted from established methods for other poorly soluble cyclic peptides and is recommended for achieving a stable aqueous solution.[2] Protocol 2 offers a simpler, more direct method suitable for initial screening.
Protocol 1: Cyclodextrin-Based Formulation for Subcutaneous Injection
Objective: To prepare a stable, aqueous formulation of this compound with enhanced solubility using a ternary cyclodextrin inclusion complex method, suitable for subcutaneous administration in animal models.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD), parenteral grade
-
Hydroxypropyl Methylcellulose (HPMC), low viscosity
-
Ethanol, absolute (or other suitable organic solvent)
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Saline
-
Sterile, single-use syringes
-
Sterile, 0.22 µm PVDF or PES syringe filters
-
Sterile, sealed vials for final product
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
-
pH meter
-
Laminar flow hood or sterile work area
Methodology:
-
Preparation of Solutions (Molar Ratio Drug:CD = 1:1.1):
-
Aqueous Phase: In a sterile beaker, dissolve the required amount of HP-β-CD in Sterile WFI with stirring. A typical concentration is 10-20% (w/v). Once dissolved, add HPMC to a final concentration of 0.1-0.5% (w/v) and continue stirring until a clear solution is formed.
-
Organic Phase: In a separate container, accurately weigh the required amount of this compound. Dissolve it in a minimal volume of absolute ethanol to create a concentrated drug solution.
-
-
Formation of the Inclusion Complex:
-
Place the beaker containing the aqueous phase on a magnetic stirrer.
-
Slowly add the ethanolic this compound solution dropwise to the center of the vortex of the stirring aqueous solution. A transient white precipitate may form but should redissolve.
-
Seal the container and allow the mixture to stir at room temperature for a minimum of 4-6 hours (or overnight) to ensure maximum complexation.
-
-
Solvent Removal and Lyophilization:
-
Transfer the resulting clear solution to a round-bottom flask.
-
Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40°C) until all organic solvent is evaporated and a viscous solution or solid mass remains.
-
Add a small amount of Sterile WFI to redissolve the complex, then freeze the solution (e.g., at -80°C).
-
Lyophilize the frozen complex until a dry, fluffy white powder is obtained. This lyophilized powder is the stable Ternatin-CD complex.
-
-
Preparation of Final Dosing Solution:
-
In a laminar flow hood, reconstitute the lyophilized this compound-CD complex powder with the required volume of sterile 0.9% Saline to achieve the desired final concentration for dosing.
-
Gently swirl the vial to ensure complete dissolution. The resulting solution should be clear and free of visible particulates.
-
Aseptically draw the solution into a sterile syringe through a 0.22 µm syringe filter. This final solution is ready for subcutaneous administration.
-
Quality Control:
-
Visual Inspection: The final solution should be clear and colorless.
-
pH Measurement: The pH should be within a physiologically acceptable range (typically 6.5-7.5).
-
Concentration Verification (Optional): The concentration of this compound in the final solution can be verified using a validated HPLC method.
Protocol 2: Simple Co-Solvent Formulation for Preclinical Screening
Objective: To prepare a simple formulation of this compound using DMSO as a co-solvent for acute or short-term in vivo studies. Caution: This method carries a risk of drug precipitation and should be carefully evaluated before use.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Sterile, single-use syringes
-
Sterile, 0.22 µm PVDF or PES syringe filters (optional, use with caution as it may induce precipitation)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Laminar flow hood or sterile work area
Methodology:
-
Preparation of Stock Solution:
-
In a sterile vial, dissolve the accurately weighed this compound powder in the minimum required volume of 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. The solution should be clear.
-
-
Preparation of Dosing Solution:
-
This step must be performed immediately prior to administration to minimize the risk of precipitation.
-
Calculate the volume of the DMSO stock solution needed for the desired final dose. The final concentration of DMSO in the injected volume should ideally be kept below 10% (v/v), and as low as possible, to minimize toxicity.
-
In a sterile tube, add the required volume of the sterile vehicle (0.9% Saline or PBS).
-
While vortexing the vehicle, slowly and dropwise add the calculated volume of the this compound DMSO stock solution.
-
Visually inspect the solution carefully for any signs of precipitation (cloudiness, particulates).
-
-
Administration:
-
If the solution remains clear, draw it into a sterile syringe for immediate administration.
-
If slight precipitation occurs, the formulation may still be usable as a suspension for certain routes (e.g., intraperitoneal), but this must be validated. For subcutaneous or intravenous routes, a clear solution is required.
-
Important Considerations:
-
Precipitation Risk: The stability of this formulation is low. Prepare it fresh for each dosing session and use it immediately.
-
Vehicle Controls: Always include a vehicle control group in your experiment that receives the same concentration of DMSO in saline as the treatment group.
-
Toxicity: Be aware of the potential for local irritation and systemic toxicity from the DMSO vehicle, especially at higher concentrations and with repeated dosing.
References
Application Notes and Protocols for the Use of (-)-Ternatin in 3T3-L1 Murine Adipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ternatin is a cyclic peptide that has been identified as a potent inhibitor of adipogenesis, the process of pre-adipocyte differentiation into mature, lipid-storing adipocytes.[1] The murine 3T3-L1 cell line is a well-established and widely used in vitro model for studying adipogenesis, mimicking the physiological process of fat cell development.[2] These application notes provide detailed protocols for utilizing this compound to study its anti-adipogenic effects in 3T3-L1 cells, including methods for cell culture, differentiation, treatment, and analysis of results.
Mechanism of Action
This compound exerts its inhibitory effect on adipogenesis primarily by intervening in the mid-to-late stages of adipocyte differentiation.[1] Mechanistic studies have revealed that this compound treatment leads to a significant downregulation of key pro-adipogenic transcription factors and lipogenic enzymes. Specifically, it reduces the mRNA expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase 2 (ACC2), and CCAAT/enhancer-binding protein alpha (C/EBPα).[1] Notably, it does not affect the expression of early-stage adipogenic markers C/EBPβ and C/EBPδ.[1] The collective downregulation of these targets disrupts the transcriptional cascade required for terminal adipocyte differentiation and lipid accumulation.
Quantitative Data Summary
The inhibitory effect of this compound on 3T3-L1 adipocyte differentiation is dose-dependent. The following table summarizes the quantitative data on its efficacy.
| Concentration of this compound | Inhibition of Fat Accumulation (%) | Reference |
| 0.1 µg/mL | ~40% | |
| 0.3 µg/mL | ~75% | |
| 1.0 µg/mL | ~95% | |
| EC50 | ~0.14 µg/mL |
Experimental Protocols
3T3-L1 Preadipocyte Culture and Differentiation
This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preadipocyte Expansion:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells before they reach confluence to maintain their preadipocyte state.
-
-
Initiation of Differentiation (Day 0):
-
Differentiation Progression (Day 2):
-
After 48 hours, replace the MDI medium with Differentiation Medium II: DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin.[3]
-
-
Maturation (Day 4 onwards):
-
After another 48 hours, replace the medium with Maintenance Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Replenish the Maintenance Medium every 2-3 days until the cells are fully differentiated (typically 8-10 days after initiation), characterized by the accumulation of lipid droplets.[3]
-
This compound Treatment Protocol
This protocol describes how to treat differentiating 3T3-L1 cells with this compound to assess its anti-adipogenic activity.
Materials:
-
Differentiating 3T3-L1 cells (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Differentiation Media (as described in Protocol 1)
Procedure:
-
Prepare a range of this compound concentrations by diluting the stock solution in the appropriate differentiation medium. A vehicle control (medium with the solvent at the same final concentration) should also be prepared.
-
Since this compound affects the mid-to-late stages of differentiation, treatment can be initiated at Day 0 (concurrently with MDI induction) and continued throughout the differentiation process.
-
On Day 0, replace the post-confluent medium with Differentiation Medium I containing the desired concentrations of this compound or vehicle control.
-
On Day 2, replace the medium with Differentiation Medium II containing the corresponding concentrations of this compound or vehicle.
-
From Day 4 onwards, replace the medium every 2-3 days with Maintenance Medium containing the respective concentrations of this compound or vehicle.
-
Continue the treatment until the cells in the vehicle control group are fully differentiated (Day 8-10).
Assessment of Adipogenesis Inhibition
This qualitative and quantitative method is used to visualize and measure the accumulation of intracellular lipid droplets, a hallmark of mature adipocytes.[4][5][6]
Materials:
-
Differentiated 3T3-L1 cells (treated with this compound or vehicle)
-
PBS
-
10% Formalin (or 4% Paraformaldehyde)
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol (B130326), diluted with water)
-
Isopropanol (100%)
Procedure:
-
Fixation:
-
Wash the cells gently with PBS.
-
Fix the cells with 10% Formalin for at least 1 hour at room temperature.
-
-
Staining:
-
Wash the fixed cells with water.
-
Add the working Oil Red O solution to the cells and incubate for 10-15 minutes at room temperature.
-
Wash the cells repeatedly with water to remove excess stain.
-
-
Visualization:
-
Visualize the stained lipid droplets under a microscope. Adipocytes will appear red.
-
-
Quantification:
-
Elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is directly proportional to the amount of lipid accumulation.[4]
-
This method is used to quantify the mRNA expression levels of key adipogenic marker genes to understand the molecular mechanism of this compound's action.[2][7]
Materials:
-
Differentiated 3T3-L1 cells (treated with this compound or vehicle)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Srebp1c, Fas, Acc2, Cebpa, Pparg) and a stable reference gene (e.g., 18S rRNA, Hmbs).[8]
Procedure:
-
RNA Extraction:
-
Lyse the cells at the desired time points (e.g., Day 4, Day 8) and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix, the synthesized cDNA, and specific primers for the target and reference genes.
-
The cycling conditions should be optimized for each primer set.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene.
-
Visualizations
Signaling Pathway of Adipogenesis and Inhibition by this compound
Caption: Proposed mechanism of this compound's inhibitory action on the adipogenesis signaling cascade.
Experimental Workflow for Studying this compound in 3T3-L1 Cells
Caption: A streamlined workflow for the investigation of this compound's effects on 3T3-L1 adipocyte differentiation.
References
- 1. This compound inhibits adipogenesis and lipid metabolism in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 7. 3T3-L1 adipocytes display phenotypic characteristics of multiple adipocyte lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of suitable reference genes for quantitative RT-PCR during 3T3-L1 adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Purification of (-)-Ternatin by HPLC
Introduction
(-)-Ternatin is a naturally occurring, N-methylated cyclic heptapeptide (B1575542) originally isolated from the mushroom Coriolus versicolor.[1] It is essential to distinguish this cyclic peptide from a class of polyacylated anthocyanin pigments also referred to as "ternatins," which are isolated from the butterfly pea flower (Clitoria ternatea).[2][3] This document focuses exclusively on the cyclic peptide, this compound. Initially identified as an inhibitor of adipogenesis, subsequent research has revealed its potent cytotoxic activity against various cancer cell lines.[4][5] The biological activity of this compound stems from its ability to inhibit cellular protein synthesis by targeting the eukaryotic elongation factor-1A (eEF1A).[2][3] Specifically, this compound binds to the eEF1A·GTP·aminoacyl-tRNA ternary complex, stalling the translation elongation cycle and leading to cell death.[2][4]
Given its therapeutic potential, robust analytical methods for the purification and analysis of this compound are crucial for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the primary technique for the purification of synthetic this compound and its derivatives.[3] Due to the chiral nature of its constituent amino acids, chiral HPLC methods may also be necessary to separate potential stereoisomers that can arise during synthesis.[6]
This application note provides a detailed protocol for the analytical and preparative HPLC purification of this compound.
Data Presentation
Table 1: HPLC Parameters for this compound Purification
| Parameter | Analytical RP-HPLC | Preparative RP-HPLC | Chiral HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18 or C8, ≥20 mm I.D., 5-10 µm | Amylose-based Chiral Stationary Phase (CSP) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 0.1% Trifluoroacetic acid (TFA) in Water | To be determined empirically; often a mixture of heptane/isopropanol (B130326) or other non-polar/polar solvents |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | |
| Gradient | 10-70% B over 30 min | 20-60% B over 40 min (optimized based on analytical run) | Isocratic or gradient elution, to be optimized |
| Flow Rate | 1.0 mL/min | Dependent on column diameter (e.g., 10-20 mL/min) | 0.5-1.5 mL/min |
| Detection | UV at 214 nm and 280 nm | UV at 220 nm and 280 nm | UV at 214 nm and 280 nm |
| Injection Volume | 5-20 µL | Dependent on sample concentration and column capacity | 5-20 µL |
| Column Temperature | 25-30 °C | Ambient or slightly elevated (e.g., 30 °C) | 20-25 °C |
Experimental Protocols
1. Sample Preparation
Crude this compound, typically obtained after solid-phase peptide synthesis and cleavage from the resin, should be dissolved in a minimal amount of a suitable solvent.[3] For RP-HPLC, this is often the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% TFA) to ensure good peak shape. The sample should be filtered through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. Analytical RP-HPLC Method Development
The purpose of the analytical method is to determine the purity of the crude sample and to optimize the separation conditions for preparative scale-up.
-
Instrumentation: A standard analytical HPLC system with a UV detector.
-
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Inject a small volume of the prepared sample.
-
Run the gradient method as specified in Table 1.
-
Monitor the chromatogram at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
Identify the peak corresponding to this compound based on its expected retention time and, if available, mass spectrometry data.
-
Adjust the gradient to achieve optimal resolution between the product peak and any impurities.
-
3. Preparative RP-HPLC Purification
The goal of preparative HPLC is to isolate pure this compound from the crude mixture.
-
Instrumentation: A preparative HPLC system with a larger bore column and a fraction collector.
-
Procedure:
-
Equilibrate the preparative column with the starting mobile phase composition determined from the analytical method.
-
Dissolve the crude this compound in the starting mobile phase at a concentration suitable for the column's loading capacity.
-
Inject the sample onto the column.
-
Run the optimized preparative gradient.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the pure fractions and remove the solvent by lyophilization to obtain the purified peptide.
-
4. Chiral HPLC for Stereoisomer Separation
If the synthesis of this compound is not stereospecific, diastereomers or enantiomers may be present. Chiral HPLC is required for their separation.[6]
-
Instrumentation: An analytical HPLC system with a chiral column.
-
Procedure:
-
Select an appropriate chiral stationary phase (e.g., amylose-based).[6]
-
Develop a mobile phase system, which is often a mixture of a non-polar solvent (like heptane) and a polar modifier (like isopropanol or ethanol). The composition needs to be determined empirically.
-
Equilibrate the chiral column with the chosen mobile phase.
-
Inject the sample of purified this compound.
-
Run the analysis under isocratic or gradient conditions.
-
Monitor the separation of stereoisomers.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Potentiating (-)-Ternatin Synthetic Variants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (-)-Ternatin and its synthetic variants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a naturally occurring cyclic heptapeptide (B1575542) that has shown potent anti-adipogenic and cytotoxic activities.[1] Its primary mechanism of action is the inhibition of protein synthesis.[2][3] this compound achieves this by specifically targeting the eukaryotic translation elongation factor 1A (eEF1A) ternary complex, which consists of eEF1A, GTP, and aminoacyl-tRNA.[2][3] By binding to this complex, this compound stalls the elongation phase of translation, leading to cell growth inhibition and apoptosis.[2]
Q2: Why are synthetic variants of this compound being developed?
A2: Synthetic variants of this compound are being developed to improve its therapeutic potential, primarily by increasing its potency and refining its pharmacological properties. Through chemical synthesis, researchers have created analogues that are significantly more potent than the natural product. For instance, a synthetic variant known as compound 4 (or Ternatin-4) has demonstrated up to 500-fold greater cytotoxic potency against cancer cells compared to this compound.[1][2][4]
Q3: What are the key structural modifications that enhance the potency of this compound?
A3: Structure-activity relationship (SAR) studies have identified two key positions within the this compound scaffold where modifications can dramatically increase potency:
-
Position 4 (L-Leucine): This residue is critical for activity. Replacing it with L-Alanine completely abolishes its biological function, making Ternatin-4-Ala a useful negative control.[2] However, substituting L-Leucine with (2S,4R)-dehydro-homoleucine contributes significantly to increased potency.[2]
-
Position 6 (D-(NMe)Alanine): Replacing this residue with L-Pipecolic acid can lead to a two-fold increase in potency.[2]
The most potent analogues, such as Ternatin-4, combine modifications at both positions.[2]
Q4: Is there an inactive analogue of this compound that can be used as a negative control in experiments?
A4: Yes, Ternatin-4-Ala, a synthetic variant where the L-Leucine at position 4 is replaced by L-Alanine, is biologically inactive.[2] This compound serves as an excellent negative control for mechanism-of-action studies to ensure that the observed effects are specific to the inhibition of eEF1A.
Data Presentation
Comparative Potency of this compound Synthetic Variants
The following table summarizes the in vitro potency of key this compound analogues against the HCT116 human colon cancer cell line.
| Compound Name | Key Structural Modifications | IC50 (nM) vs. HCT116 Cells | Relative Potency to this compound |
| This compound | Natural Product | 71 ± 10 | 1x |
| Ternatin-4-Ala | L-Leucine at position 4 → L-Alanine | > 10,000 | Inactive |
| Analogue 3 | D-(NMe)Alanine at position 6 → L-Pipecolic acid | 35 ± 5 | ~2x more potent |
| Ternatin-4 | L-Leucine at position 4 → (2S,4R)-dehydro-homoleucine AND D-(NMe)Alanine at position 6 → L-Pipecolic acid | 4.6 ± 1.0 | ~15x more potent |
Data compiled from Carelli et al. (2015).[4]
Visualizations
Caption: this compound inhibits protein synthesis by targeting the eEF1A ternary complex.
Caption: Workflow for determining the cytotoxicity of Ternatin variants using an MTT assay.
Caption: Structure-activity relationships of key this compound synthetic variants.
Troubleshooting Guides
Synthesis of this compound Variants
Issue 1: Low yield during solid-phase peptide synthesis (SPPS) of the linear precursor.
-
Question: My SPPS of the linear Ternatin analogue is resulting in a low yield of the desired peptide. What could be the cause?
-
Answer: Low yields in SPPS can arise from several factors:
-
Incomplete coupling reactions: N-methylated amino acids and other sterically hindered residues common in Ternatin analogues can lead to inefficient coupling.
-
Solution: Increase the coupling time and/or temperature. Use a more potent coupling reagent such as HATU or HCTU. Double coupling for difficult residues can also be effective.
-
-
Peptide aggregation: Hydrophobic sequences can aggregate on the resin, preventing reagents from accessing the reactive sites.
-
Solution: Use a resin with a lower loading capacity or a more polar solvent system. Incorporating "turn-inducing" elements like D-amino acids can also disrupt aggregation.
-
-
Premature cleavage: The peptide may be prematurely cleaved from the resin if the linkage is too acid-labile.
-
Solution: Ensure the correct resin is being used for your synthetic strategy and that the deprotection conditions are not too harsh.
-
-
Issue 2: Poor yield during the macrocyclization step.
-
Question: I am observing significant formation of linear dimers and other oligomers during the solution-phase macrocyclization of my Ternatin precursor. How can I favor the intramolecular reaction?
-
Answer: The formation of intermolecular byproducts is a common challenge in macrocyclization.
-
High-dilution conditions: The key to favoring intramolecular cyclization is to perform the reaction at a very low concentration (typically 0.1-1 mM). This can be achieved by the slow addition of the linear peptide to a large volume of solvent.
-
Choice of coupling reagent: Use a highly efficient coupling reagent to ensure rapid cyclization once the peptide is in a favorable conformation.
-
Solvent effects: The solvent can influence the conformation of the linear peptide. Screen different solvents (e.g., DMF, DCM, or mixtures) to find conditions that promote a "pre-organized" conformation for cyclization.
-
Biological Evaluation of this compound Variants
Issue 3: High variability in cell viability assays (e.g., MTT, XTT).
-
Question: My IC50 values for the same Ternatin variant are inconsistent between experiments. What are the likely sources of this variability?
-
Answer: Inconsistent results in cell-based assays often point to variability in experimental conditions.
-
Cell health and passage number: Use cells that are in a consistent, logarithmic growth phase and within a narrow passage number range. Over-confluent or senescent cells will respond differently to cytotoxic agents.
-
Seeding density: Ensure that the initial cell seeding density is consistent across all plates and experiments. A cell titration should be performed to determine the optimal seeding density.
-
Compound precipitation: this compound and its analogues can be hydrophobic. Ensure that your compounds are fully dissolved in the vehicle (e.g., DMSO) and do not precipitate when added to the culture medium. Visually inspect the wells after compound addition.
-
Edge effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental data.
-
Issue 4: Low signal or high background in protein synthesis assays (e.g., ³⁵S-methionine incorporation).
-
Question: I am having trouble detecting a clear, dose-dependent inhibition of protein synthesis with my Ternatin compounds. What can I do to improve the assay?
-
Answer: A weak signal or high background can obscure the inhibitory effects of your compounds.
-
Methionine starvation: Ensure that cells are adequately starved of unlabeled methionine before the addition of ³⁵S-methionine. This increases the specific activity of the radiolabel in newly synthesized proteins.
-
Incubation times: Optimize the incubation time with the Ternatin variant before adding the radiolabel. A pre-incubation period is necessary for the compound to enter the cells and engage its target. Also, optimize the ³⁵S-methionine labeling time to be within the linear range of incorporation.
-
Cell lysis and precipitation: Ensure complete cell lysis to release all newly synthesized proteins. Use a robust protein precipitation method, such as trichloroacetic acid (TCA) precipitation, to efficiently collect the labeled proteins.
-
Purity of the compound: Impurities in your synthetic Ternatin variant could interfere with the assay or have off-target effects. Confirm the purity of your compound by HPLC and mass spectrometry.
-
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines a general method for assessing the anti-proliferative effects of this compound variants on a cancer cell line like HCT116.
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound variants and controls (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count HCT116 cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a serial dilution of the Ternatin variants in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Global Protein Synthesis Inhibition Assay
This protocol measures the rate of new protein synthesis by quantifying the incorporation of ³⁵S-methionine.
Materials:
-
HCT116 cells
-
Complete culture medium
-
Methionine-free medium
-
This compound variants and controls (dissolved in DMSO)
-
³⁵S-methionine
-
PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment: Plate HCT116 cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of Ternatin variants or vehicle control for a predetermined time (e.g., 4 hours).
-
Methionine Starvation: Wash the cells with warm PBS and then incubate them in methionine-free medium for 30-60 minutes at 37°C.
-
Radiolabeling: Add ³⁵S-methionine to each well and incubate for 1 hour at 37°C.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Protein Precipitation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Add an equal volume of cold 20% TCA and incubate on ice for 30 minutes to precipitate the proteins.
-
Washing: Centrifuge the tubes at high speed to pellet the precipitated protein. Carefully aspirate the supernatant and wash the pellet with cold 10% TCA, followed by a wash with acetone.
-
Quantification: Air-dry the protein pellet and resuspend it in a suitable buffer or scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration of a parallel, unlabeled well if desired. Calculate the percentage of protein synthesis inhibition for each treatment relative to the vehicle control.
References
Technical Support Center: Overcoming (-)-Ternatin Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Ternatin and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cyclic heptapeptide (B1575542) natural product that exhibits cytotoxic and anti-adipogenic activities.[1] Its primary mechanism of action is the inhibition of protein synthesis.[2][3] It specifically targets the eukaryotic translation elongation factor 1A (eEF1A) ternary complex (eEF1A•GTP•aminoacyl-tRNA), thereby stalling the elongation phase of protein synthesis and leading to cancer cell death.[1][3]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What could be the reason?
A2: The most likely reason for decreased efficacy is the development of acquired resistance in your cancer cell population. The primary mechanism of resistance to this compound is the acquisition of point mutations in the EEF1A1 gene, which encodes for the drug's target, eEF1A.[1]
Q3: What specific mutations in EEF1A1 are known to cause resistance to this compound?
A3: The most well-documented resistance-conferring mutations are missense mutations at the Alanine 399 (Ala399 or A399) residue of eEF1A1. Specifically, mutations leading to an Alanine to Valine (A399V) or Alanine to Threonine (A399T) substitution have been shown to cause high-level resistance.[1] These mutations prevent this compound from binding to the eEF1A ternary complex.[1]
Q4: How can we confirm that our cancer cell line has developed resistance to this compound?
A4: To confirm resistance, you should perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance. Further confirmation can be achieved by sequencing the EEF1A1 gene in the resistant cells to check for mutations at the A399 residue.
Q5: Are there more potent analogs of this compound available?
A5: Yes, synthetic variants of this compound have been developed that exhibit significantly greater potency. For instance, a variant often referred to as "compound 4" in literature has been shown to be up to 500 times more potent than the natural this compound against various cancer cell lines.[1] However, cells with the A399V mutation in EEF1A1 are also resistant to these more potent analogs.[1]
Q6: What strategies can we employ to overcome this compound resistance in our experiments?
A6: Overcoming resistance mediated by target mutation is challenging. However, several strategies can be explored:
-
Combination Therapy: While specific combination therapies for this compound have not been extensively reported, a rational approach is to combine it with drugs that target parallel or downstream survival pathways. For other eEF1A inhibitors like plitidepsin, combinations with proteasome inhibitors (e.g., bortezomib) have shown synergistic effects.[4] Investigating combinations with inhibitors of pathways that become hyperactivated in resistant cells (e.g., PI3K/Akt/mTOR or MAPK pathways) could be a promising strategy.
-
Alternative eEF1A Inhibitors: Researching other classes of eEF1A inhibitors that may bind to a different site on the protein and are therefore unaffected by the A399 mutations could be a viable, though exploratory, option.
-
Targeting Downstream Effects of Protein Synthesis Inhibition: Combining this compound with agents that exploit the cellular stress caused by the shutdown of protein synthesis could also be a potential strategy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Gradual increase in the IC50 of this compound over time. | Development of a resistant subpopulation of cells. | 1. Perform a cell viability assay to confirm the shift in IC50. 2. Isolate single-cell clones and test their individual sensitivity to this compound. 3. Sequence the EEF1A1 gene from the resistant clones to check for A399 mutations. |
| Complete lack of response to high concentrations of this compound in a previously sensitive cell line. | Selection of a homozygous mutant population (e.g., A399V/A399V). | 1. Confirm the high-level resistance with a dose-response curve. 2. Sequence the EEF1A1 gene to confirm the presence of a homozygous mutation. 3. Consider switching to a therapeutic agent with a different mechanism of action. |
| Inconsistent results in cell viability assays. | Technical variability in the assay. | 1. Ensure consistent cell seeding density. 2. Prepare fresh drug dilutions for each experiment. 3. Include appropriate controls (vehicle-only, sensitive parental cell line). |
| Difficulty in amplifying the EEF1A1 gene for sequencing. | Suboptimal PCR conditions or primer design. | 1. Optimize the annealing temperature in your PCR protocol. 2. Ensure the use of high-quality genomic DNA. 3. Use the recommended primers for the EEF1A1 exon containing the A399 codon (see Experimental Protocols section). |
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound and Analog 4 in HCT116 Cancer Cells
| Compound | Cell Line | Genotype | IC50 (nM) |
| This compound (1) | HCT116 | Wild-type | 71 ± 10[1] |
| Analog 4 | HCT116 | Wild-type | 4.6 ± 1.0[1] |
| Analog 4 | HCT116 | EEF1A1 A399V (heterozygous) | ~46 (10-fold increase)[1] |
| Analog 4 | HCT116 | EEF1A1 A399T (heterozygous) | ~74 (16-fold increase)[1] |
| Analog 4 | HCT116 | EEF1A1 A399V (homozygous) | > 30,000 (complete resistance)[1] |
Table 2: Antiproliferative Activity of this compound and Analog 4 Across Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (1) IC50 (nM) | Analog 4 IC50 (nM) | Fold Increase in Potency |
| HCT116 | Colon | 71 | 4.6 | 15.4 |
| MCF7 | Breast | 240 | 1.2 | 200 |
| P388 | Leukemia | >1000 | 24 | >41.7 |
| A549 | Lung | 120 | 0.23 | 521.7 |
| Jurkat | T-cell Leukemia | 35 | 0.8 | 43.8 |
| K562 | CML | 110 | 1.1 | 100 |
| MOLM-13 | AML | 45 | 0.5 | 90 |
| Data is illustrative and compiled from values presented in Carelli et al., 2015.[1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding:
-
Harvest cancer cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or its analog in DMSO.
-
Perform a serial dilution of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (DMSO at the same concentration as the highest drug dose).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Identification of EEF1A1 A399 Mutations by Sanger Sequencing
-
Genomic DNA Extraction:
-
Extract genomic DNA from both the sensitive (parental) and suspected resistant cancer cell lines using a commercial kit.
-
-
PCR Amplification of EEF1A1 Exon Containing A399:
-
The A399 residue is located in exon 5 of the human EEF1A1 gene.
-
Forward Primer: 5'-GATGGCAATGCCAGTGGAACCA-3'[5]
-
Reverse Primer: 5'-GAGAACACCAGTCTCCACTCGG-3'[5]
-
PCR Reaction Mix (50 µL):
-
Genomic DNA: 100 ng
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
dNTP Mix (10 mM): 1 µL
-
10x PCR Buffer: 5 µL
-
Taq DNA Polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
-
PCR Product Purification:
-
Run the PCR product on a 1.5% agarose (B213101) gel to confirm a single band of the expected size.
-
Purify the PCR product using a PCR purification kit to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Submit the purified PCR product and one of the PCR primers for Sanger sequencing.
-
Analyze the resulting chromatogram for mutations at the codon corresponding to Alanine 399.
-
Visualizations
Caption: Mechanism of action of this compound and the A399V/T resistance mutation.
Caption: Experimental workflow for confirming and identifying this compound resistance.
References
- 1. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. origene.com [origene.com]
Technical Support Center: Optimizing (-)-Ternatin for Cytotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of (-)-Ternatin for cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a naturally occurring, N-methylated cyclic heptapeptide.[1][2] It exhibits potent cytotoxic activity against cancer cell lines by inhibiting protein synthesis.[1] Its molecular target is the eukaryotic elongation factor-1A (eEF1A). Specifically, this compound binds to the eEF1A·GTP·aminoacyl-tRNA ternary complex, stalling the translation elongation cycle and leading to cell death.[1][3][4] It's important to distinguish the cyclic peptide this compound from ternatin anthocyanins, which are a different class of molecules isolated from the butterfly pea (Clitoria ternatea).[1][2]
Q2: What is a typical effective concentration range for this compound in cytotoxicity assays?
A2: The effective concentration of this compound can vary depending on the cell line. However, published data indicates that this compound potently inhibits the proliferation of HCT116 human colon cancer cells with an IC₅₀ value of 71 ± 10 nM after 72 hours of treatment.[3] Synthetic derivatives of this compound can be significantly more potent, with some variants showing up to 500-fold greater potency than the natural product.[3][4]
Q3: How should I dissolve this compound for in vitro experiments?
A3: this compound has limited water solubility.[5] It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, or methanol.[5] For cell culture applications, DMSO is the most common choice. It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Q4: Are there any known off-target effects of this compound?
A4: The primary target of this compound is the eEF1A ternary complex.[3][4] While the provided search results do not detail specific off-target effects for this compound, it is a common consideration for kinase inhibitors and other small molecules. To differentiate on-target from potential off-target effects, researchers can use a structurally different inhibitor of the same target or conduct rescue experiments with a drug-resistant mutant of the target protein.[6]
Troubleshooting Guide
Issue 1: I am not observing any cytotoxicity with this compound.
-
Possible Cause 1: Incorrect Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to micromolar) to determine the optimal cytotoxic concentration for your cell line.
-
-
Possible Cause 2: Compound Inactivity. The this compound sample may have degraded.
-
Solution: Ensure proper storage of the compound as recommended by the supplier. Prepare fresh stock solutions for each experiment.
-
-
Possible Cause 3: Cell Line Resistance. Your cell line may be resistant to this compound.
-
Solution: Consider using a different cancer cell line that has been reported to be sensitive to this compound, such as HCT116 cells.[3]
-
Issue 2: I am observing precipitation of this compound in my cell culture medium.
-
Possible Cause: Poor Solubility. this compound has limited aqueous solubility and may precipitate when diluted from a high-concentration stock solution into the aqueous cell culture medium.[5]
-
Solution 1: Prepare a more dilute stock solution in your organic solvent.
-
Solution 2: When adding the stock solution to the medium, add it dropwise while gently vortexing the medium to ensure rapid and even dispersion.[2]
-
Solution 3: Pre-warm the cell culture medium to 37°C before adding the compound, as this can sometimes aid solubility.[2]
-
Solution 4: For persistent precipitation issues, consider using formulation strategies like cyclodextrins to enhance aqueous solubility.[5]
-
Issue 3: My cytotoxicity assay results are inconsistent.
-
Possible Cause 1: Assay Interference. Some cytotoxicity assays, like the MTT assay, can be affected by compounds with antioxidant properties.[7][8] While not specifically reported for the cyclic peptide this compound, it is a possibility to consider.
-
Solution: If you suspect assay interference, consider using an alternative cytotoxicity assay that relies on a different principle, such as a BrdU (DNA synthesis) or a CellTiter-Glo (ATP-based) assay.[7]
-
-
Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to high variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into the plate.
-
Quantitative Data Summary
Table 1: In Vitro Anti-Proliferative Activity of this compound and its Synthetic Analog
| Compound | Cell Line | Assay Duration | IC₅₀ (nM) |
| This compound | HCT116 | 72 hours | 71 ± 10 |
| Ternatin-4-Ala (Negative Control) | HCT116 | 72 hours | > 10,000 |
Data sourced from Carelli et al., 2015.[3]
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Ternatin Stability and Degradation Technical Support Center
Disclaimer: Publicly available scientific literature contains limited specific stability and degradation data for (-)-Ternatin. This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound and other novel cyclic peptides. The information, quantitative data, and experimental protocols provided are based on established principles of cyclic peptide stability and degradation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability? A1: this compound is a highly N-methylated cyclic heptapeptide.[3][4] Its stability is significantly influenced by two main features:
-
Cyclic Structure: The cyclic nature of the peptide backbone provides conformational rigidity.[5][6] This structure makes it less susceptible to degradation by exopeptidases, which cleave amino acids from the ends of linear peptides.[7]
-
N-methylation: The presence of N-methylated amino acids can further enhance metabolic stability by protecting the peptide bonds from enzymatic cleavage by proteases.[2][8][9]
Q2: What is the optimal way to store this compound to ensure its stability? A2: To minimize degradation, it is recommended to store this compound in a lyophilized (powder) form at -20°C or -80°C for maximum stability.[10] For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation.[10]
Q3: What are the most probable chemical degradation pathways for this compound in an aqueous solution? A3: Like other therapeutic peptides, this compound in aqueous formulations can be susceptible to several chemical degradation pathways:[2]
-
Hydrolysis: Cleavage of the peptide (amide) bonds is a common degradation route, often catalyzed by acidic or alkaline pH conditions.[11] Specific amino acid residues, if present, can be more susceptible.
-
Oxidation: Amino acid residues such as methionine, cysteine, tryptophan, or histidine are prone to oxidation, which can be catalyzed by the presence of oxygen, light, or trace metals.
-
Deamidation: The side chains of asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, leading to the formation of a succinimide (B58015) intermediate that can then hydrolyze to form aspartic acid or isoaspartic acid, potentially altering the peptide's structure and function.[11]
-
Racemization: The conversion of L-amino acids to their D-isomers can occur, particularly under basic pH conditions, which can impact biological activity.[11]
Q4: How does pH affect the stability of this compound solutions? A4: The pH of a solution is a critical factor influencing peptide stability.[2] Extreme pH values (highly acidic or alkaline) typically accelerate hydrolysis of peptide bonds. The optimal pH for stability is often in the slightly acidic range (pH 3-5) for many peptides, but this must be determined experimentally for this compound through a pH-stability profiling study.
Q5: What formulation strategies can be employed to enhance the stability of this compound? A5: To improve the stability of a this compound formulation, several strategies can be considered:
-
Lyophilization: Freeze-drying to remove water is a common and effective method to improve long-term storage stability.[2]
-
pH Optimization: Identifying and buffering the formulation at the pH of maximum stability is crucial.[2]
-
Excipient Addition: The use of stabilizers such as buffers, antioxidants (e.g., ascorbic acid), and chelating agents (e.g., EDTA) can help mitigate specific degradation pathways.[12]
-
Exclusion of Oxygen: For peptides susceptible to oxidation, manufacturing and storing under an inert gas like nitrogen or argon can be beneficial.[12]
Troubleshooting Guide for Stability Studies
| Problem Encountered | Potential Causes | Recommended Solutions |
| Rapid loss of parent peptide peak in HPLC analysis | 1. Enzymatic degradation in plasma/serum samples. 2. Chemical instability under assay conditions (e.g., wrong pH, high temperature). 3. Adsorption to container surfaces. | 1. Add protease inhibitors to control samples to confirm enzymatic activity. 2. Verify the pH and temperature of the incubation buffer. Prepare fresh solutions. 3. Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware.[1] |
| Appearance of new, unexpected peaks in HPLC chromatogram | 1. Formation of degradation products. 2. Peptide aggregation. 3. Contamination of the sample or mobile phase. | 1. Characterize the new peaks using mass spectrometry (LC-MS) to identify potential degradation products.[1] 2. Analyze by size-exclusion chromatography (SEC) to detect aggregates. Adjust formulation to improve solubility. 3. Ensure purity of all solvents and reagents; clean the HPLC system.[1] |
| Inconsistent or variable results in bioassays | 1. Degradation of the peptide leading to variable active concentrations. 2. Inconsistent sample handling and preparation. | 1. Prepare fresh working solutions for each experiment from a frozen, lyophilized stock.[1] 2. Standardize all protocols for sample handling, including timing and quenching steps.[7] |
| No degradation observed in forced degradation studies | 1. Stress conditions are not harsh enough. 2. The cyclic peptide is highly stable under the tested conditions. | 1. Increase the duration of stress exposure or the concentration of the stressor (e.g., acid, base, oxidant). A combination of stressors (e.g., heat and acid) can also be used. 2. This is a positive result, but ensure a variety of orthogonal stress conditions have been applied to cover different degradation pathways.[13] |
Quantitative Data Presentation
While specific quantitative stability data for this compound is not publicly available, the following table presents illustrative data for a representative cyclic RGD peptide compared to its linear counterpart. This demonstrates the significant stability enhancement typically conferred by cyclization and serves as a reference for the type of data to be generated in stability studies.[2][14]
| Parameter | Linear RGD Peptide | Cyclic RGD Peptide | Fold Improvement |
| Optimal pH Range for Stability | 2-12 | 2-12 | - |
| Half-life at pH 7, 50°C | ~1 unit | ~30 units | 30-fold[14] |
| Primary Degradation Pathway | Aspartic acid residue degradation | Aspartic acid residue degradation (significantly slower); Disulfide bond degradation (>pH 8)[14] | - |
| Data adapted from studies on linear vs. cyclic RGD peptides and is for illustrative purposes only.[2][14] Experimental determination is required for this compound. |
Experimental Protocols
Protocol 1: pH-Stability Profile Analysis
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Materials:
-
This compound reference standard
-
A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range of 3-8
-
High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector
-
pH meter
-
Incubator or water bath set to a stress temperature (e.g., 40°C or 50°C)
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in each buffer.
-
pH Adjustment: Accurately measure and adjust the pH of each solution to the target value.
-
Filtration: Filter the solutions through a 0.22 µm filter into clean, labeled vials.
-
Incubation: Store the vials at a constant, elevated temperature (e.g., 40°C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC method to quantify the percentage of intact this compound remaining.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. Calculate the degradation rate constant (k) and half-life (t½) at each pH to identify the condition with the lowest degradation rate.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways of this compound and to validate the stability-indicating nature of the analytical method.[13]
Materials:
-
This compound solution (e.g., 1 mg/mL in water or a suitable buffer)
-
Hydrochloric acid (HCl, e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH, e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂, e.g., 3%)
-
Incubator/oven
-
Photostability chamber
-
Validated stability-indicating HPLC-UV/MS method
Procedure:
-
Acid Hydrolysis: Incubate the this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2 to 24 hours). Neutralize the sample with an equivalent amount of NaOH before analysis.[1]
-
Base Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at 60°C for a defined period. Neutralize the sample with an equivalent amount of HCl before analysis.[1]
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a defined period (e.g., 24 hours).[1]
-
Thermal Degradation: Store both the solid (lyophilized powder) and solution forms of this compound at a high temperature (e.g., 60°C or 80°C) for an extended period (e.g., 7 days).[1]
-
Photolytic Degradation: Expose the this compound solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.
Analysis of Stressed Samples: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. The goal is to achieve approximately 5-20% degradation of the active substance. The method is considered "stability-indicating" if all degradation products are successfully separated from the parent this compound peak and from each other. Mass spectrometry (MS) should be used to identify the mass of the degradants to help elucidate their structures.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. intavispeptides.com [intavispeptides.com]
- 7. benchchem.com [benchchem.com]
- 8. Addressing the Challenges of Peptide Stability | Blog | Biosynth [biosynth.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptidesuk.com [peptidesuk.com]
- 11. veeprho.com [veeprho.com]
- 12. pepdoopeptides.com [pepdoopeptides.com]
- 13. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (-)-Ternatin Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing the precipitation of (-)-Ternatin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
A1: this compound is a naturally occurring, N-methylated cyclic heptapeptide (B1575542) that has shown potent cytotoxic activity against cancer cell lines by inhibiting protein synthesis.[1][2] Like many hydrophobic small molecules, this compound has limited solubility in aqueous solutions such as cell culture media.[3] This poor solubility can lead to precipitation, resulting in inconsistent experimental results, inaccurate dosing, and potential cytotoxicity from undissolved compound particles.[3]
Q2: What is the recommended solvent for dissolving this compound for cell culture experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for use in cell culture.[4] It is crucial to use anhydrous, cell culture grade DMSO to prepare a high-concentration stock solution.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1% (v/v).[4][5] However, the tolerance to DMSO can vary between different cell lines. It is always recommended to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to assess the effect of the solvent on your specific cell line.
Q4: My this compound precipitated immediately after I added my DMSO stock solution to the cell culture medium. What happened?
A4: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a high-concentration organic solvent stock to the aqueous environment of the cell culture medium, where its solubility is much lower.[4] This is a common issue with compounds that have poor water solubility.
Q5: Can I filter out the precipitate from my cell culture medium?
A5: Filtering the medium to remove the precipitate is generally not recommended.[5] This is because filtering will remove an unknown amount of the active compound, leading to an inaccurate final concentration and unreliable experimental results. The best approach is to optimize the dissolution and dilution procedure to prevent precipitation from occurring in the first place.
Troubleshooting Guide
Issue: this compound precipitates in cell culture medium.
This guide will help you identify the potential cause of this compound precipitation and provide recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final working concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[4] |
| Rapid Dilution | Adding a concentrated DMSO stock solution directly and quickly into the full volume of cell culture medium can cause a rapid solvent exchange, leading to immediate precipitation.[4] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[4] Add the compound stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[4] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. Adding the compound to cold media can promote precipitation.[4] | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[4] |
| High Solvent Concentration in Final Solution | While DMSO is necessary to dissolve this compound, a high final concentration can be toxic to cells. However, a very low final DMSO concentration may not be sufficient to keep the compound in solution upon significant dilution. | Keep the final DMSO concentration in the culture medium as high as is tolerable for your specific cell line without causing toxicity, typically between 0.1% and 0.5%.[5] |
| pH of the Media | The solubility of some compounds can be dependent on the pH of the solution.[6] Cellular metabolism can alter the pH of the culture medium over time.[4] | Monitor the pH of your cell culture medium, especially in dense or long-term cultures. If the pH changes significantly, you may need to change the medium more frequently. |
| Interactions with Media Components | Components in the cell culture medium, such as salts and proteins in serum, can sometimes interact with the compound and affect its solubility. | If using serum-free media, consider that this can sometimes be more prone to compound precipitation.[4] For serum-containing applications, the proteins in serum, like albumin, can sometimes help to keep hydrophobic compounds in solution.[5] |
| Evaporation of Media | In long-term experiments, evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[7] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Carefully weigh out the desired amount of this compound powder and place it into a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to ensure the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear and free of any visible particles.[3]
-
Store the stock solution in small, single-use aliquots in amber tubes at -20°C or -80°C to protect from light and repeated freeze-thaw cycles.[8]
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by your experiment)
-
Sterile conical tubes
-
-
Procedure:
-
Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
To minimize precipitation, perform a stepwise serial dilution. For example, first, create an intermediate dilution by adding a small volume of the high-concentration stock solution to a small volume of pre-warmed medium.
-
Add the this compound stock solution (or the intermediate dilution) dropwise to the final volume of pre-warmed cell culture medium while gently swirling or vortexing the tube.[4] This ensures rapid mixing and prevents localized high concentrations of the compound.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your cell-based assay. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Signaling Pathway and Experimental Workflow
This compound exerts its cytotoxic effects by inhibiting protein synthesis. Its molecular target is the eukaryotic translation elongation factor-1A (eEF1A). Specifically, this compound binds to the eEF1A•GTP•aminoacyl-tRNA ternary complex, stalling the elongation phase of protein synthesis and ultimately leading to cell death.[1][2]
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. benchchem.com [benchchem.com]
How to prevent enzymatic degradation of (-)-Ternatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of (-)-Ternatin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound belongs to a class of polyacylated anthocyanins found in the petals of the butterfly pea (Clitoria ternatea)[1]. These compounds are of significant interest due to their vibrant blue color and potential therapeutic applications. However, like other anthocyanins, this compound is susceptible to degradation, which can compromise its biological activity and color stability, impacting experimental outcomes and product shelf-life[2][3].
Q2: What are the primary causes of this compound degradation in experimental settings?
The degradation of this compound is primarily caused by two factors:
-
Enzymatic Degradation: The presence of certain enzymes can lead to the breakdown of the this compound molecule. The most common enzymes responsible for anthocyanin degradation are polyphenol oxidase (PPO), peroxidase (POD), and β-glucosidase[4][5][6].
-
Physicochemical Factors: Non-enzymatic degradation can be influenced by pH, temperature, light exposure, and the presence of oxygen[2][3]. Ternatins are generally more stable at a slightly acidic to neutral pH (around 4-7) and at low temperatures[4].
Q3: How do enzymes degrade this compound?
There are two main pathways for the enzymatic degradation of anthocyanins like this compound:
-
Oxidative Degradation: Polyphenol oxidase (PPO) and peroxidase (POD) can directly oxidize this compound, leading to loss of color and structure. More commonly, these enzymes oxidize other phenolic compounds present in the solution into highly reactive quinones. These quinones then react with this compound, causing its degradation[7][8].
-
Hydrolytic Degradation: β-Glucosidase enzymes can cleave the sugar moieties from the anthocyanin structure. This process, known as deglycosylation, results in an unstable aglycone that is more susceptible to degradation[5][9][10].
Q4: What are the initial signs of this compound degradation in my samples?
The most apparent sign of this compound degradation is a change in color. The vibrant blue color will typically fade or shift towards a brownish hue. Spectrophotometric analysis will show a decrease in the absorbance at the characteristic λmax of the blue form of ternatins.
Troubleshooting Guides
Issue 1: Rapid loss of blue color in my this compound solution.
| Potential Cause | Troubleshooting Step |
| Enzymatic Activity (PPO/POD) | Inactivate endogenous enzymes by heat treatment (blanching) of the plant material before extraction. For solutions, consider pasteurization if compatible with your experimental design[2][3][11]. |
| Lower the pH of the solution to a range of 3-4 using food-grade acids like citric acid, which can inhibit PPO and POD activity[11]. | |
| Add specific enzyme inhibitors. L-cysteine and sodium metabisulfite (B1197395) have been shown to be effective against PPO[12]. | |
| Enzymatic Activity (β-Glucosidase) | If deglycosylation is suspected, assess β-glucosidase activity in your sample. Consider purification steps to remove these enzymes. |
| Incorrect pH | Buffer your solution to a pH between 4 and 7, where ternatins exhibit higher stability[4]. |
| High Temperature | Store this compound solutions at low temperatures (e.g., 4°C) and protect them from prolonged exposure to elevated temperatures during experiments[4]. |
| Light Exposure | Protect your samples from light by using amber vials or covering them with aluminum foil. |
Issue 2: Formation of a brown precipitate in my this compound sample.
| Potential Cause | Troubleshooting Step |
| Polymerization after Enzymatic Oxidation | This is often a result of advanced degradation by PPO and POD[4]. Implement the troubleshooting steps for PPO/POD inhibition mentioned above. |
| Centrifuge the sample to remove the precipitate before further analysis, but be aware that the concentration of intact this compound will be lower. |
Quantitative Data Summary
The following tables summarize key data related to the prevention of enzymatic degradation of anthocyanins.
Table 1: Effect of Heat Treatment on Enzyme Inactivation
| Enzyme | Treatment | Temperature (°C) | Duration | Inactivation (%) | Reference |
| PPO | Hot Water Blanching | 100 | 120 s | 89.57 | [13] |
| POD | Hot Water Blanching | 100 | 120 s | 92.13 | [13] |
| PPO | Steam Blanching | 100 | 120 s | 52.81 | [13] |
| POD | Steam Blanching | 100 | 120 s | 97.07 | [13] |
Table 2: Effect of Acidification on Enzyme Activity
| Enzyme | Acid | Concentration (w/v) | Effect | Reference |
| PPO & POD | Citric Acid | ≥3% | Effective Inhibition | [11] |
Key Experimental Protocols
Protocol 1: Assay for Peroxidase (POD)-Mediated this compound Degradation
Objective: To determine the rate of this compound degradation in the presence of peroxidase.
Materials:
-
This compound stock solution
-
Crude enzyme extract or purified peroxidase
-
20 mM Sodium acetate (B1210297) buffer (pH 5.0)
-
Hydrogen peroxide (H₂O₂) solution (5 mM)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 1 mL of this compound solution in 20 mM sodium acetate buffer (pH 5.0).
-
Add a specific volume of the enzyme extract to the reaction mixture. For a negative control, use a boiled (denatured) enzyme extract.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 5 mM.
-
Immediately measure the absorbance at the λmax of this compound (around 570-620 nm, depending on the specific ternatin and pH).
-
Monitor the decrease in absorbance over time at regular intervals.
-
The rate of degradation can be calculated from the change in absorbance over time.
Protocol 2: Assay for Polyphenol Oxidase (PPO) Activity
Objective: To measure the activity of PPO in a sample, which can indirectly indicate its potential to degrade this compound.
Materials:
-
Crude enzyme extract
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)
-
Catechol solution (as substrate)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the enzyme extract.
-
Initiate the reaction by adding the catechol solution.
-
Monitor the increase in absorbance at 420 nm, which corresponds to the formation of quinones.
-
One unit of PPO activity is typically defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.
Visualizations
Caption: Enzymatic degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anthocyanins degradation mediated by β-glycosidase contributes to the color loss during alcoholic fermentation in a structure-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acid Inhibition on Polyphenol Oxidase and Peroxidase in Processing of Anthocyanin-Rich Juice and Co-product Recovery from Purple-Fleshed Sweetpotatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (-)-Ternatin Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for (-)-Ternatin formulation stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation of this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness observed in the aqueous formulation. | The pH of the formulation may be near the isoelectric point (pI) of this compound, where its solubility is at a minimum. Aggregation can also occur at higher concentrations. | 1. Adjust pH: Move the pH of the formulation away from the pI. A pH-solubility profile should be determined experimentally.2. Buffer Selection: Ensure the chosen buffer system (e.g., acetate (B1210297), citrate, phosphate) is appropriate and at a sufficient concentration to maintain the target pH.3. Reduce Concentration: If possible, lower the concentration of this compound in the formulation.4. Add Excipients: Consider the inclusion of solubilizing agents, though this may require further compatibility and stability studies. |
| Loss of potency or purity over time, as detected by HPLC. | Chemical degradation, likely through hydrolysis of the peptide bonds, is occurring. This process is often pH-dependent. | 1. Conduct a pH-Stability Study: Systematically evaluate the stability of this compound across a range of pH values (e.g., pH 3 to 8) to identify the pH of maximum stability.[1] 2. Buffer Optimization: The choice of buffer species can influence stability; for instance, phosphate (B84403) buffers have been known to catalyze the degradation of some peptides.[1] It is advisable to screen different buffer systems.3. Storage Conditions: Ensure the formulation is stored at the recommended temperature, as elevated temperatures can accelerate degradation. |
| Appearance of new peaks in the HPLC chromatogram during stability studies. | These new peaks likely represent degradation products resulting from hydrolysis, oxidation, or other chemical modifications. | 1. Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, and thermal stress to intentionally generate degradation products. This will help in identifying the primary degradation pathways and in the development of a stability-indicating HPLC method.[1] 2. Mass Spectrometry (MS) Analysis: Use LC-MS to identify the mass of the degradation products and elucidate their structures. This information is crucial for understanding the degradation mechanism. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is formulation stability important?
A1: this compound is a naturally occurring, N-methylated cyclic heptapeptide (B1575542) with potent cytotoxic and anti-adipogenic activities.[1] Like all therapeutic peptides, its stability in aqueous formulations can be compromised by physical and chemical degradation, such as hydrolysis and aggregation.[1] Optimizing the formulation, particularly the pH, is critical to ensure its therapeutic efficacy, shelf-life, and patient safety.[1]
Q2: What are the primary degradation pathways for this compound in an aqueous formulation?
A2: The main chemical degradation pathway for peptides like this compound in aqueous solutions is hydrolysis of the amide bonds in the peptide backbone.[1] This reaction is highly dependent on the pH of the solution.[1] Physical instability, such as aggregation, can also be a concern, especially at higher concentrations.[1]
Q3: How does pH influence the stability of this compound?
A3: The rate of hydrolysis of peptide bonds is generally pH-dependent. For many peptides, the rate of hydrolysis is minimized in the mid-pH range (typically pH 4-6) and increases under both acidic and basic conditions. A thorough pH-stability profile must be established to determine the optimal pH for maximum stability of this compound.[1]
Q4: Which buffer systems are recommended for this compound formulations?
A4: Common buffer systems used for peptide formulations include phosphate, citrate, and acetate buffers.[1] The choice of buffer is critical as the buffer species can directly impact the stability of the peptide. It is recommended to evaluate the stability of this compound in several different buffer systems to identify the most suitable one.
Q5: How can I monitor the stability of my this compound formulation?
A5: A stability-indicating analytical method is required to monitor the purity and concentration of this compound over time. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection is the most common and effective technique for this purpose.[1] This method should be able to separate the intact this compound from all potential degradation products.[1]
Data Presentation
The following table provides an illustrative example of a pH-stability profile for a cyclic peptide like this compound. Note: This data is representative and the actual stability of this compound must be determined experimentally.
| pH | Buffer System (50 mM) | Temperature (°C) | Initial Purity (%) | Purity after 4 Weeks (%) | Degradation Rate (%/week) |
| 3.0 | Citrate | 40 | 99.5 | 95.2 | 1.08 |
| 4.0 | Citrate | 40 | 99.6 | 97.8 | 0.45 |
| 5.0 | Acetate | 40 | 99.4 | 98.5 | 0.23 |
| 6.0 | Phosphate | 40 | 99.5 | 98.0 | 0.38 |
| 7.0 | Phosphate | 40 | 99.3 | 96.1 | 0.80 |
| 8.0 | Phosphate | 40 | 99.6 | 93.4 | 1.55 |
Experimental Protocols
Protocol 1: pH-Stability Study of this compound
Objective: To determine the optimal pH for the stability of this compound in an aqueous formulation.
Materials:
-
This compound reference standard
-
Buffer salts (e.g., sodium citrate, sodium acetate, sodium phosphate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Purified water
-
0.22 µm syringe filters
-
HPLC vials
-
Stability chambers or incubators set at desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Calibrated pH meter
-
HPLC system with a stability-indicating method
Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate, acetate, and phosphate) at different pH values (e.g., 3, 4, 5, 6, 7, 8).
-
Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
pH Adjustment: Adjust the pH of each solution to the target value using the appropriate acid or base.
-
Sterile Filtration: Filter each solution through a 0.22 µm syringe filter into sterile vials.
-
Storage: Place the vials in stability chambers at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining percentage of intact this compound.
-
Data Analysis: Plot the percentage of intact this compound versus time for each pH and temperature condition. Calculate the degradation rate for each condition.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an RP-HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or MS detector.
-
Reversed-phase C18 column suitable for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound reference standard.
-
Stressed samples of this compound (acid, base, peroxide, heat, and light-treated).
Procedure:
-
Forced Degradation: Subject this compound solutions to stress conditions to generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid peptide at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light.
-
-
Method Development:
-
Inject the stressed samples onto the HPLC system.
-
Optimize the gradient elution profile (the ratio of mobile phase A to B over time) to achieve baseline separation between the main this compound peak and all degradation peaks.
-
Optimize other parameters such as column temperature, flow rate, and detection wavelength.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound stability.
Caption: Mechanism of action of this compound leading to cytotoxicity.
References
Technical Support Center: Alamar Blue Assay Optimization for (-)-Ternatin Experiments
Welcome to the technical support center for optimizing the Alamar Blue assay in experiments involving the natural product, (-)-Ternatin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during Alamar Blue assays with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Microbial contamination in cell culture.[1][2]2. Media components, although phenol (B47542) red is generally not an issue.[1]3. Intrinsic fluorescence of this compound. | 1. Regularly check cultures for contamination. Use appropriate aseptic techniques.2. Include a "no-cell" control with media and Alamar Blue to determine background.[3]3. Test this compound in a no-cell control with Alamar Blue to check for direct interaction. |
| Inconsistent or variable results | 1. Inconsistent cell seeding density.2. Variation in incubation time with Alamar Blue.[3][4]3. Edge effects in the microplate.4. Plate-to-plate variability in fluorimeter readings.[5][6] | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Strictly adhere to the optimized incubation time for all plates in an experiment.3. Avoid using the outer wells of the microplate, or fill them with sterile PBS or media.4. Consider using a fluorescence calibration standard like rhodamine B to normalize readings between plates.[5][6] |
| Unexpectedly low fluorescence signal | 1. Cell density is too low.[7][8]2. Incubation time with Alamar Blue is too short.[7][8]3. High cytotoxicity of this compound at the tested concentrations. | 1. Optimize cell seeding density to ensure a sufficient number of metabolically active cells.[3][9]2. Increase the incubation time with Alamar Blue (e.g., up to 24 hours for low cell numbers).[7][8]3. Perform a dose-response curve to determine the appropriate concentration range for this compound. |
| "Bleaching" or decrease in signal at high cell densities/long incubation | The buffering capacity of the Alamar Blue reagent has been exceeded, leading to the reduction of resorufin (B1680543) to a colorless form.[10] | Shorten the incubation time or reduce the initial cell seeding density.[10] |
| Discrepancy with other viability assays (e.g., CellTiter-Glo) | Some compounds can interfere with the redox chemistry of the Alamar Blue assay, leading to inaccurate readings.[5][11][12][13] | 1. Remove the this compound-containing medium and replace it with fresh medium containing Alamar Blue.[6][11]2. To stop the reaction at a specific time point and stabilize the signal, add 3% (w/v) SDS.[11][13] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Alamar Blue?
A1: The Alamar Blue assay measures cell viability based on the metabolic activity of cells. The active ingredient, resazurin (B115843), is a blue and non-fluorescent dye. In viable cells, intracellular reductases (like NADH dehydrogenase) reduce resazurin to the pink and highly fluorescent resorufin.[6][7][11][12] The amount of resorufin produced is proportional to the number of living, metabolically active cells.[7][14]
Q2: How does this compound affect cells?
A2: this compound is a potent inhibitor of protein synthesis.[15][16] It targets the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA).[15][16][17] By binding to this complex, this compound stalls the translation elongation process, leading to cytotoxicity.[16]
Q3: Can this compound interfere with the Alamar Blue assay?
A3: While direct interference has not been reported, it is a possibility with any test compound. Some drugs that alter the cellular redox state can interfere with the assay.[11][12] It is recommended to run a control experiment where this compound is added to cell-free media with Alamar Blue to check for any direct reduction or oxidation of the reagent.
Q4: What are the optimal cell seeding density and incubation time for the assay?
A4: These parameters are cell-line dependent and should be optimized for each new cell line.[3][4][18] It is recommended to perform a preliminary experiment by plating a range of cell densities and measuring the Alamar Blue signal at different time points (e.g., 1, 2, 4, 6, and 24 hours).[3][7] The optimal conditions will provide a linear relationship between cell number and fluorescence within the desired experimental window.
Q5: Should I use fluorescence or absorbance to measure the Alamar Blue signal?
A5: Fluorescence is generally more sensitive than absorbance.[1][19] This is because the fluorescence spectra of resazurin and resorufin have minimal overlap, whereas their absorbance spectra can overlap considerably.[1] For detecting small changes in cell viability, fluorescence is the preferred method.
Q6: Can I perform other assays after the Alamar Blue assay?
A6: Yes, the Alamar Blue assay is non-lytic and non-toxic to cells, allowing for further downstream applications.[5][11][12][20] You can remove the Alamar Blue-containing medium, wash the cells, and then proceed with other assays on the same cell population.[11]
Experimental Protocols
Protocol 1: Optimization of Cell Seeding Density and Alamar Blue Incubation Time
This protocol is essential to determine the optimal conditions for your specific cell line before testing this compound.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and prepare a serial dilution of cells in culture medium.
-
Seed a 96-well plate with varying cell densities (e.g., from 500 to 50,000 cells per well). Include "no-cell" control wells containing only medium.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow cells to adhere.
-
-
Alamar Blue Addition:
-
Signal Measurement:
-
Data Analysis:
-
Plot fluorescence/absorbance against cell number for each time point to determine the linear range.
-
Plot fluorescence/absorbance against incubation time for each cell density to find the optimal incubation time.
-
Protocol 2: this compound Cytotoxicity Assay using Alamar Blue
-
Cell Seeding:
-
Based on the optimization experiment, seed the appropriate number of cells per well in a 96-well plate.
-
Include control wells: "cells only" (no treatment), "media only" (no cells), and "vehicle control" (cells with the solvent used for this compound).
-
-
This compound Treatment:
-
After 24 hours of cell adherence, add serial dilutions of this compound to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Alamar Blue Assay:
-
Option A (Without drug removal): Add Alamar Blue (10% v/v) directly to the wells containing the treatment medium.
-
Option B (With drug removal to minimize interference): Carefully aspirate the this compound-containing medium. Wash the cells once with PBS. Add fresh culture medium containing 10% (v/v) Alamar Blue.[6][11][19]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the average "media only" background from all readings.
-
Normalize the data to the "vehicle control" wells to calculate the percentage of cell viability.
-
Plot percent viability against this compound concentration and determine the IC50 value.
-
Visualizations
Caption: Mechanism of the Alamar Blue cell viability assay.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound cytotoxicity assay.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. biorxiv.org [biorxiv.org]
- 14. advancedbiomatrix.com [advancedbiomatrix.com]
- 15. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Analysis of Cyclic vs. Linear Ternatin Peptide Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of cyclic versus linear ternatin peptides. While the therapeutic potential of ternatin peptides is a burgeoning field of interest, the existing body of research overwhelmingly focuses on the cyclic conformation. This emphasis strongly suggests that cyclization is a critical determinant of the significant biological effects observed. This document will present the available experimental data for cyclic ternatins and discuss the structural implications of cyclization on their activity.
Introduction to Ternatin Peptides
Ternatin is a naturally occurring N-methylated cyclic heptapeptide (B1575542) that was initially identified as an inhibitor of adipogenesis.[1] Subsequent research, however, unveiled its potent cytotoxic activity against various cancer cell lines, repositioning it as a promising lead compound in oncology.[1] The primary mechanism of action for cyclic ternatins is the inhibition of protein synthesis through the targeting of the eukaryotic elongation factor-1A (eEF1A) ternary complex.[2][3] This guide will delve into the quantitative measures of this activity and the experimental protocols used for its determination.
Data Presentation: Potency of Cyclic Ternatin and its Analogs
The cytotoxic and anti-proliferative activities of cyclic ternatin and its synthetic variants have been quantified through cell proliferation assays, with results typically reported as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). The data clearly indicates that specific structural modifications to the cyclic backbone can dramatically enhance potency.
| Compound Name | Structure | Cell Line | IC50 (nM) | Reference |
| Ternatin | Natural Cyclic Heptapeptide | HCT116 | 71 ± 10 | [2] |
| Ternatin-4-Ala | Ternatin with L-Ala at position 4 | HCT116 | > 10,000 | [2] |
| Ternatin Analog 3 | Ternatin with L-Pip at position 6 | HCT116 | 35.5 ± 5.0 | [2] |
| Ternatin Analog 4 | Analog 3 with (2S,4R)-dehydro-homoleucine at position 4 | HCT116 | 4.6 ± 1.0 | [2] |
This table summarizes the IC50 values of key ternatin compounds against the HCT116 human colon cancer cell line as reported in Carelli et al., 2015.[2]
The Role of Cyclization in Ternatin Activity
In the case of ternatin, the complete loss of activity upon substitution of a key residue (Leucine-4) with Alanine in the cyclic structure highlights the high degree of structural specificity required for its interaction with the eEF1A complex.[2] It is highly probable that a linear, more flexible version of the ternatin peptide would not be able to adopt the precise conformation necessary for this high-affinity binding, rendering it significantly less active or inactive. The lack of research into linear ternatin peptides as active compounds further supports the hypothesis that the cyclic structure is essential for its potent biological effects.
Signaling Pathway and Mechanism of Action
Cyclic ternatins exert their cytotoxic effects by disrupting protein synthesis. They specifically bind to the ternary complex of eukaryotic elongation factor-1A (eEF1A), GTP, and aminoacyl-tRNA.[2][3] This binding event stalls the elongation phase of translation, leading to cell death. The diagram below illustrates this mechanism.
References
- 1. Butelase-mediated cyclization and ligation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity, structural features, and synthetic studies of (-)-ternatin, a potent fat-accumulation inhibitor of 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of cyclic and linear peptide T analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Enhanced Potency: A Comparative Guide to Synthetic (-)-Ternatin Analogues
For Researchers, Scientists, and Drug Development Professionals
(-)-Ternatin, a naturally occurring cyclic heptapeptide, has emerged as a promising scaffold in oncology research due to its potent cytotoxic activity.[1] However, the quest for enhanced therapeutic efficacy has driven the development of synthetic analogues with significantly improved potency. This guide provides an objective comparison of these analogues, supported by experimental data, to aid researchers in selecting the optimal compounds for their studies.
Comparative Cytotoxic Potency
Structure-activity relationship (SAR) studies have been instrumental in the rational design of this compound analogues with dramatically increased cytotoxic potency.[1] Key modifications at positions 4 and 6 of the peptide ring have yielded compounds with up to 500-fold greater activity than the parent natural product.[1][2][3][4] The following table summarizes the comparative inhibitory concentrations (IC₅₀) of this compound and its key synthetic analogues against the HCT116 human colon cancer cell line.
| Compound | Description | IC₅₀ (nM) vs. HCT116 Cells | Relative Potency vs. This compound |
| This compound (1) | Natural Product | 71 ± 10 | 1x |
| Ternatin-4-Ala (2) | Analogue with Leucine at position 4 substituted with Alanine. | > 10,000 | Inactive |
| Analogue 3 | Analogue with N-Me-Alanine at position 6 substituted with Pipecolic acid. | 35 ± 5 | ~2x more potent |
| Analogue 4 (Ternatin-4) | Analogue with Leucine at position 4 substituted with (2S,4R)-dehydro-homoleucine and N-Me-Alanine at position 6 substituted with Pipecolic acid. | 4.6 ± 1.0 | ~15x more potent |
| Photo-ternatin (5) | Analogue incorporating photo-leucine at position 4 and an alkyne at position 6 for target identification. | 460 ± 71 | ~0.15x as potent |
Data sourced from Carelli et al. (2015) as presented in a BenchChem application note.[5]
The data clearly indicates that while the substitution of Leucine at position 4 with Alanine completely abolishes activity, making it a useful negative control, the combined modifications in Analogue 4 result in a remarkable increase in cytotoxic potency.[1][2]
Mechanism of Action: Targeting Protein Synthesis
This compound and its potent analogues exert their cytotoxic effects by inhibiting protein synthesis.[1][5] These compounds specifically target the eukaryotic translation elongation factor-1A (eEF1A) when it is part of the eEF1A·GTP·aminoacyl-tRNA ternary complex.[1][2][3][4] By binding to this complex, the ternatin analogues stall the elongation phase of translation, leading to a global shutdown of protein production and subsequent cell death.[1][5]
Caption: Mechanism of action of this compound analogues.
Experimental Protocols
HCT116 Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds by measuring the metabolic activity of the cells, which is an indicator of cell viability.[5]
Materials:
-
HCT116 human colon carcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well microplates
-
This compound and its synthetic analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or its analogues for 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT cell proliferation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - OAK Open Access Archive [oak.novartis.com]
- 5. benchchem.com [benchchem.com]
Validating eEF1A as the Specific Target of (-)-Ternatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (-)-Ternatin and its alternatives that target the eukaryotic elongation factor 1 alpha (eEF1A), a crucial protein in cancer cell proliferation. We present supporting experimental data, detailed protocols for key validation experiments, and visual representations of the underlying biological processes to facilitate a deeper understanding of these compounds and their therapeutic potential.
Executive Summary
This compound is a cyclic heptapeptide (B1575542) that exhibits potent cytotoxic activity against a range of cancer cell lines by specifically targeting the eEF1A ternary complex. This guide delves into the experimental validation of eEF1A as the direct target of this compound and compares its performance with other known eEF1A inhibitors, including Didemnin B (and its derivative Plitidepsin), and Nannocystin A. The data presented herein supports eEF1A as a viable therapeutic target in oncology and highlights this compound and its analogs as promising candidates for further drug development.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of this compound and its key alternatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound.
Table 1: IC50 Values of this compound and Synthetic Analogs
| Compound | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) |
| This compound | 71 nM | 130 nM | 95 nM |
| Ternatin-4 (Analog) | 4.6 nM | 8.2 nM | 6.1 nM |
Table 2: IC50 Values of Alternative eEF1A Inhibitors
| Compound | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | MOLM-13 (Leukemia) |
| Didemnin B | 0.8 nM | 0.5 nM | 0.1 nM | 0.3 nM |
| Plitidepsin (Aplidin®) | 1.2 nM | 0.9 nM | 0.2 nM | 0.4 nM |
| Nannocystin A | 2.5 nM | 3.1 nM | 1.8 nM | 2.2 nM |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Experimental Protocols
Detailed methodologies for the key experiments used to validate eEF1A as the target of this compound are provided below.
Photo-Affinity Labeling for Target Identification
This technique is used to covalently link a drug to its protein target upon photoactivation, enabling subsequent identification.
Materials:
-
Photo-activatable this compound probe (containing a photoreactive group like a diazirine and a reporter tag like an alkyne).
-
Cancer cell line of interest (e.g., HCT116).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
UV lamp (365 nm).
-
Click chemistry reagents (e.g., azide-biotin, copper sulfate, TBTA, sodium ascorbate).
-
Streptavidin-agarose beads.
-
SDS-PAGE gels and Western blot apparatus.
-
Anti-eEF1A antibody.
Procedure:
-
Probe Incubation: Treat cultured cancer cells with the photo-activatable this compound probe for a specified time (e.g., 1-4 hours) to allow for cellular uptake and target binding.
-
UV Cross-linking: Irradiate the cells with UV light (365 nm) on ice for a predetermined duration (e.g., 15-30 minutes) to induce covalent bond formation between the probe and its target.
-
Cell Lysis: Harvest and lyse the cells using ice-cold lysis buffer.
-
Click Chemistry: To the cell lysate, add the click chemistry reagents, including the azide-biotin tag, to attach biotin (B1667282) to the alkyne group of the probe.
-
Affinity Purification: Incubate the biotinylated lysate with streptavidin-agarose beads to capture the probe-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using a high-concentration biotin solution or by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the target protein by mass spectrometry or confirm its identity by Western blotting using an anti-eEF1A antibody.
Immunoprecipitation (IP) for Target Validation
Immunoprecipitation is used to confirm the interaction between a drug and its putative target by pulling down the target protein and detecting the co-precipitated drug or its effect.
Materials:
-
Cancer cell lysate treated with this compound or a biotinylated analog.
-
Anti-eEF1A antibody.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
Western blot apparatus.
-
Streptavidin-HRP for detecting biotinylated probe.
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with either this compound or a biotinylated analog.
-
Antibody Incubation: Incubate the cell lysate with an anti-eEF1A antibody for several hours to overnight at 4°C with gentle rotation to allow the antibody to bind to eEF1A.
-
Bead Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specific proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with streptavidin-HRP to detect the co-precipitated biotinylated this compound analog, confirming the interaction with eEF1A.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines.
-
96-well plates.
-
This compound and other test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the validation of this compound's target.
Caption: Experimental workflow for eEF1A target validation.
Caption: eEF1A signaling and inhibition by this compound.
The Evolving Landscape of FAAH Inhibition: A Comparative Analysis of Leading Compounds and a Note on (-)-Ternatin
For researchers, scientists, and drug development professionals, the strategic inhibition of Fatty Acid Amide Hydrolase (FAAH) represents a promising therapeutic avenue for a variety of neurological and inflammatory disorders. By preventing the breakdown of the endocannabinoid anandamide, FAAH inhibitors can potentiate the body's own pain-relieving, anti-inflammatory, and anxiolytic responses without the psychoactive side effects associated with direct cannabinoid receptor agonists. This guide provides a comparative overview of prominent FAAH inhibitors, supported by experimental data, and addresses the current lack of scientific literature regarding (-)-Ternatin in this context.
Introduction to FAAH and its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of N-arachidonoylethanolamine (anandamide) and other fatty acid amides.[1] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, thereby enhancing their therapeutic effects.[2] The development of potent and selective FAAH inhibitors has been a major focus of pharmaceutical research, leading to a range of compounds with diverse chemical structures and mechanisms of action.[3]
Comparative Analysis of Well-Characterized FAAH Inhibitors
Several FAAH inhibitors have been extensively studied and have progressed to various stages of preclinical and clinical development. This section compares the key characteristics of three such compounds: URB597, PF-3845, and JNJ-42165279.
Quantitative Comparison of Inhibitor Potency
The potency of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[4] The Ki value is a measure of the binding affinity of the inhibitor to the enzyme.[5] Lower values for both IC50 and Ki indicate greater potency.[6]
| Inhibitor | Target | Species/Tissue | IC50 (nM) | Ki (µM) | Mechanism of Action | Reference(s) |
| URB597 | FAAH | Human Liver | 3 | - | Irreversible, Covalent | [7][8] |
| FAAH | Rat Brain | 5 | - | Irreversible, Covalent | [7] | |
| PF-3845 | FAAH | Human | 18 | 0.23 | Irreversible, Covalent | [9] |
| FAAH | - | - | 0.23 | Irreversible, Covalent | [10] | |
| JNJ-42165279 | FAAH | Human | 70 | - | Covalent, Slowly Reversible | [11][12] |
| FAAH | Rat | 313 | - | Covalent, Slowly Reversible | [12] |
In Vivo Efficacy
The ultimate measure of an FAAH inhibitor's utility is its efficacy in vivo. The following table summarizes some of the reported effects of these inhibitors in animal models.
| Inhibitor | Animal Model | Effect | Reference(s) |
| URB597 | Rat inflammatory pain model | Antiallodynic and antihyperalgesic activity | [7] |
| PF-3845 | Rat inflammatory pain model | Reduction in inflammatory pain | [9] |
| Mouse model of colitis | Anti-inflammatory action | ||
| Mouse models of pain | Antidiarrheal and antinociceptive effects | ||
| JNJ-42165279 | Healthy human volunteers | Increased plasma and CSF fatty acid amides |
A Note on this compound
Extensive searches of the scientific literature did not yield any evidence of this compound as a Fatty Acid Amide Hydrolase (FAAH) inhibitor. The name "Ternatin" is associated with two distinct classes of natural products:
-
Cyclic Heptapeptides: this compound is a cyclic peptide isolated from the mushroom Coriolus versicolor.[2] Its primary mechanism of action is the inhibition of protein synthesis by targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex, leading to anti-adipogenic and cytotoxic effects.[8]
-
Polyacylated Anthocyanins: "Ternatins" also refer to a class of anthocyanins found in the flowers of Clitoria ternatea (butterfly pea). These compounds exhibit anti-inflammatory and antioxidant properties, primarily through the inhibition of the NF-κB signaling pathway.
Based on the available scientific literature, this compound's known biological activities are unrelated to the inhibition of FAAH.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which FAAH inhibitors operate and are evaluated, the following diagrams illustrate the FAAH signaling pathway and a general experimental workflow for assessing inhibitor potency.
FAAH Signaling Pathway
Experimental Workflow for FAAH Inhibitor Evaluation
Experimental Protocols
FAAH Activity Assay (Fluorometric)
This protocol provides a general method for determining the in vitro potency of a test compound as an FAAH inhibitor.
Materials:
-
Human recombinant FAAH or rat brain homogenate
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH substrate (e.g., N-(4-pyridinylmethyl)-[4-(4,4,4-trifluoro-3-oxo-2-(2,4,6-trichlorobenzoyl)butyl)phenyl]butanamide)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add a small volume of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add the FAAH enzyme preparation to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) at 37°C for a set duration (e.g., 30 minutes).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Conclusion
The landscape of FAAH inhibitors is rich with well-characterized compounds such as URB597, PF-3845, and JNJ-42165279, which have demonstrated significant therapeutic potential in preclinical and clinical studies. These inhibitors offer a valuable toolkit for researchers investigating the role of the endocannabinoid system in health and disease. In contrast, the current body of scientific literature does not support the classification of this compound as an FAAH inhibitor. Its established role as a protein synthesis inhibitor places it in a distinct pharmacological category. Researchers interested in FAAH modulation should focus on the established classes of inhibitors while remaining aware of the distinct biological activities of compounds that may share similar nomenclature.
References
- 1. Clitoria ternatea Flower Petal Extract Inhibits Adipogenesis and Lipid Accumulation in 3T3-L1 Preadipocytes by Downregulating Adipogenic Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural Compounds and Synthetic Drugs to Target FAAH Enzyme [usiena-air.unisi.it]
- 4. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ternatin, a flavonoid, prevents cyclophosphamide and ifosfamide-induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Ternatin, an anti-inflammatory flavonoid, inhibits thioglycolate-elicited rat peritoneal neutrophil accumulation and LPS-activated nitric oxide production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clitoria ternatea Flower and Its Bioactive Compounds: Potential Use as Microencapsulated Ingredient for Functional Foods | MDPI [mdpi.com]
- 12. This compound inhibits adipogenesis and lipid metabolism in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Clarification on the Molecular Target of (-)-Ternatin: A Case of Mistaken Identity
A comprehensive review of the scientific literature reveals that (-)-Ternatin is not a serine hydrolase inhibitor . Instead, this compound is a potent cyclic heptapeptide (B1575542) that exerts its cytotoxic and anti-adipogenic effects by targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA), a crucial component of the protein synthesis machinery.[1][2] This finding indicates that the premise of a comparison guide on the cross-reactivity of this compound with serine hydrolases is based on a misunderstanding of its molecular target.
It is important to distinguish the cyclic peptide this compound from a flavonoid of the same name, "Ternatin," which has been studied for its anti-inflammatory properties.[3][4] The user's query specifically refers to "this compound," which in the scientific literature unambiguously denotes the cyclic peptide. This document will address the properties of this cyclic peptide.
The True Mechanism of Action of this compound
This compound functions as a highly specific inhibitor of protein synthesis. It does not bind to eEF1A alone but rather to the ternary complex formed by eEF1A, GTP, and an aminoacyl-tRNA.[1] By binding to this complex, this compound stalls the elongation phase of translation, leading to cell death.[1] This mechanism of action has established this compound and its synthetic derivatives as promising candidates for cancer therapy.
Signaling Pathway of this compound's Action
References
- 1. benchchem.com [benchchem.com]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ternatin, an anti-inflammatory flavonoid, inhibits thioglycolate-elicited rat peritoneal neutrophil accumulation and LPS-activated nitric oxide production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ternatin, a flavonoid, prevents cyclophosphamide and ifosfamide-induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of (-)-Ternatin's Anti-Adipogenic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-adipogenic effects of (-)-Ternatin against other well-researched natural compounds: Resveratrol, Genistein, and Berberine. The data presented is compiled from various preclinical studies, offering insights into the efficacy and mechanisms of action of these potential anti-obesity agents.
Comparative Efficacy of Anti-Adipogenic Compounds In Vivo
The following table summarizes the key findings from in vivo studies on this compound and its comparators in diet-induced obese mouse models.
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Downstream Targets Modulated | Reference(s) |
| This compound | High-fat diet-fed mice | 5 mg/kg/day | Not Specified | Suppressed body weight gain and fat accumulation. | SREBP-1c, FAS, ACC2, C/EBPα (downregulation) | [1] |
| KK-Ay mice (Type 2 diabetes model) | 8.5 or 17 nmol/day | Subcutaneous osmotic pump | Suppressed hyperglycemia; no significant effect on body weight or adipose tissue weight. | SREBP-1c (downregulation in liver) | ||
| Resveratrol | High-fat diet-induced obese mice | 0.4% in diet | Oral (in diet) | Significantly lower body weight gain (-48%) and visceral fat-pad weights (-58%). | PPARγ2, C/EBPα, SREBP-1c, FAS, LPL, aP2 (downregulation) | |
| Genistein | High-fat diet-induced obese mice | 200 mg/kg in diet | Oral (in diet) | Significantly inhibited body weight gain and adipose and hepatic lipid deposition. | G6pc, Gk (downregulation via miR-451) | |
| Berberine | High-fat diet-induced obese mice | 200 mg/kg/day | Oral gavage | Reduced body weight gain, food intake, and serum glucose, triglyceride, and total cholesterol levels. | PPARγ (downregulation), GATA-3 (upregulation) |
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in this guide.
High-Fat Diet (HFD)-Induced Obesity Mouse Model
-
Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.
-
Acclimation: Mice are typically acclimated for at least one week upon arrival, with free access to standard chow and water.
-
Diet Induction:
-
Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
Obesity Group: Switched to a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and metabolic syndrome.
-
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity.
Compound Administration
-
This compound: In the KK-Ay mouse study, this compound was administered continuously via a subcutaneous osmotic pump. For high-fat diet studies, the exact route was not specified but is presumed to be oral or parenteral.
-
Resveratrol, Genistein, and Berberine: These compounds are typically mixed into the high-fat diet at specified concentrations or administered daily via oral gavage.
Measurement of Adiposity and Body Composition
-
Body Weight: Monitored weekly throughout the study.
-
Adipose Tissue Mass: At the end of the study, mice are euthanized, and various fat depots (e.g., epididymal, perirenal, subcutaneous) are dissected and weighed.
-
Non-invasive Methods: Techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative magnetic resonance (qMR) can be used to measure total body fat mass and lean mass in live animals at different time points.
Gene Expression Analysis
-
Tissue Collection: Adipose tissue and liver are collected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction: Total RNA is extracted from the tissues using commercially available kits.
-
Quantitative Real-Time PCR (qPCR): The expression levels of target genes (e.g., Srebp1c, Pparg, Cebpa, Fasn, Acc) are quantified by qPCR using specific primers. Gene expression is typically normalized to a housekeeping gene (e.g., Gapdh, Actb).
Signaling Pathways and Experimental Workflows
This compound's Anti-Adipogenic Signaling Pathway
The precise upstream target of this compound remains to be elucidated. However, studies have identified its inhibitory effects on key downstream transcription factors that are central to adipogenesis.
References
Comparative Analysis of Ternatin and Cytotrienin A Binding to Eukaryotic Elongation Factor 1A (eEF1A)
A Guide for Researchers and Drug Development Professionals
Ternatin and cytotrienin A are potent, structurally distinct natural products that have garnered significant interest within the scientific community for their cytotoxic properties. Both compounds converge on the same crucial cellular machinery, inhibiting protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A).[1][2] This guide provides a comparative analysis of their binding mechanisms, supported by experimental data, to elucidate the similarities and nuances in their modes of action.
Binding Target and Mechanism of Action
The primary molecular target for both ternatin and cytotrienin A is the eukaryotic elongation factor 1A (eEF1A), a vital GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation.[3][4][5] While both molecules inhibit this process, they do so by interacting with a specific state of the protein.
Ternatin , a cyclic heptapeptide, specifically targets the eEF1A·GTP·aminoacyl-tRNA ternary complex .[2][6] Photo-affinity labeling studies have confirmed that ternatin binds directly to this complex, rather than to eEF1A alone.[6] This interaction traps eEF1A on the ribosome, preventing its release after GTP hydrolysis and thereby stalling translation.[7][8] Genetic studies have identified a functional hotspot on domain III of eEF1A; for instance, a mutation at Ala399 confers resistance to ternatin, pinpointing its likely binding region.[2][8]
Cytotrienin A , an ansamycin (B12435341) antibiotic, also interferes with eEF1A function during translation elongation.[5][9] It modulates the eEF1A-dependent binding of aa-tRNA to the ribosome.[10] The mechanism involves stabilizing the eEF1A ternary complex at the ribosomal A-site, which inhibits the subsequent steps of peptide bond formation and translocation.[6][11] Unlike some inhibitors, cytotrienin A does not prevent the formation of the eEF1A·GTP·aa-tRNA ternary complex itself, nor does it inhibit the intrinsic GTPase activity of eEF1A.[9][10]
Crucially, studies have demonstrated that ternatin and cytotrienin A are competitive binders, suggesting they share an overlapping binding site or allosterically inhibit each other's binding to the eEF1A ternary complex.[2][6][11]
Comparative Quantitative Data
While direct equilibrium dissociation constants (KD) for the binding of these compounds to the eEF1A ternary complex are not extensively reported in the literature, their potent biological activities are well-characterized through various cellular assays. The following table summarizes key quantitative metrics for their effects on cancer cell lines.
| Compound | Assay Type | Cell Line | Potency (IC50 / ED50) | Reference |
| Ternatin | Cell Proliferation Inhibition | HCT116 | 71 ± 10 nM | [12] |
| Ternatin-4 (Synthetic Variant) | Cell Proliferation Inhibition | HCT116 | 4.6 ± 1.0 nM | [12] |
| Cytotrienin A | Apoptosis Induction | HL-60 | 7.7 nM | [10] |
IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective dose.
Signaling Pathways and Binding Interactions
Visualizing the molecular interactions and resulting cellular pathways is essential for understanding the distinct and overlapping effects of these compounds.
Cytotrienin A is also known to induce apoptosis through the activation of stress-activated protein kinase pathways.
Experimental Protocols
The identification of binding partners and the elucidation of mechanisms for compounds like ternatin and cytotrienin A rely on a suite of biochemical and cell-based assays.
This method was instrumental in identifying the eEF1A ternary complex as the direct target of ternatin.[6]
Objective: To covalently crosslink a small molecule probe to its protein target(s) in a biological sample upon UV irradiation for subsequent identification.
Methodology:
-
Probe Synthesis: A photo-affinity probe is synthesized by modifying the parent compound (e.g., ternatin) to include two key moieties: a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin (B1667282) for click chemistry or pulldown).[12][13]
-
Cell Treatment: Live cells (e.g., HCT116) or cell lysates are incubated with the photo-affinity probe. A parallel control experiment includes co-incubation with an excess of the unmodified parent compound to demonstrate competitive binding and identify specific targets.[13]
-
UV Irradiation: The samples are irradiated with UV light (typically ~365 nm) to activate the photoreactive group, causing it to form a covalent bond with nearby amino acid residues of the binding protein.[14][15]
-
Lysis and Enrichment: Cells are lysed, and the reporter tag on the probe is used for enrichment. For an alkyne-tagged probe, a biotin-azide molecule is "clicked" on via a copper-catalyzed reaction. The biotinylated protein complexes are then captured using streptavidin-coated beads.[13][16]
-
Target Identification: The enriched proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry.[14]
This assay helps determine how a compound affects different stages of translation, as was done to characterize cytotrienin A.[10]
Objective: To measure the effect of a compound on the binding of aa-tRNA to the ribosome and subsequent translocation steps.
Methodology:
-
Preparation of Components: Purified 80S ribosomes, poly(U) RNA as a template, [14C]-labeled Phenylalanyl-tRNA ([14C]Phe-tRNAPhe), eEF1A, eEF2, GTP, and the test compound (e.g., cytotrienin A) are prepared.[10]
-
Binding Reaction: Ribosomes and poly(U) RNA are incubated with [14C]Phe-tRNAPhe in the presence of eEF1A and GTP. The test compound or a vehicle control (DMSO) is included in the reaction.
-
Filter Binding: The reaction mixture is passed through a nitrocellulose filter. The ribosome complexes, including any bound [14C]Phe-tRNAPhe, are retained by the filter, while unbound radiolabeled tRNA passes through.[10]
-
Quantification: The radioactivity on the filter is measured using a scintillation counter. An increase or decrease in retained radioactivity in the presence of the compound indicates its effect on the eEF1A-dependent delivery of aa-tRNA to the ribosome.[10]
-
Translocation Analysis: To assess translocation, eEF2 and puromycin (B1679871) can be added after the initial binding step. The formation of [14C]Phe-puromycin, which indicates successful translocation and peptide bond formation, is then measured, typically by extraction and scintillation counting.[10]
Conclusion
Ternatin and cytotrienin A, despite their different chemical scaffolds, represent a fascinating case of convergent evolution in molecular targeting. Both natural products potently inhibit protein synthesis by binding to the eEF1A ternary complex when it is associated with the ribosome.[2][6] This interaction effectively freezes the elongation process, leading to cytotoxicity.
The key distinction lies in their broader cellular effects: ternatin is noted for its anti-adipogenic activity, while cytotrienin A is a known inducer of apoptosis via the JNK and p38 MAPK pathways.[10] The competitive nature of their binding suggests a shared vulnerability on the surface of eEF1A that can be exploited by structurally diverse macrocycles.[2] For drug development professionals, these findings underscore the eEF1A ternary complex as a high-value therapeutic target and provide a foundation for designing novel translation inhibitors with tailored pharmacological profiles.
References
- 1. The translation elongation factor eEF1A1 couples transcription to translation during heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unexpected Roles of Eukaryotic Translation Elongation Factors in RNA Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eukaryotic translation elongation factor 1 alpha 1 - Wikipedia [en.wikipedia.org]
- 5. Inhibition of translation by cytotrienin A--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of translation by cytotrienin A—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Negative Control Compounds for (-)-Ternatin Experiments: A Comparative Guide
For researchers in cellular biology and drug discovery, rigorous experimental design is paramount. The use of appropriate controls is a cornerstone of robust and reproducible research. This guide provides a detailed comparison of negative control compounds for experiments involving (-)-Ternatin, a potent cytotoxic and anti-adipogenic cyclic heptapeptide. This document will aid researchers in selecting the optimal negative control and provide the necessary protocols and data to support their experimental design.
This compound exerts its biological effects by targeting the eukaryotic translation elongation factor-1A (eEF1A). Specifically, it binds to the eEF1A•GTP•aminoacyl-tRNA ternary complex, stalling protein synthesis and ultimately leading to cell death.[1][2] An ideal negative control for this compound experiments should be structurally analogous but devoid of this biological activity.
Comparison of this compound and its Inactive Analogue
Based on structure-activity relationship studies, a key amino acid residue in the this compound structure is crucial for its activity. Substitution of L-Leucine at position 4 with L-Alanine results in a compound, Ternatin-4-Ala, that is biologically inactive.[1][2] This makes Ternatin-4-Ala an excellent negative control for in vitro and cell-based assays.
| Compound | Structure | Target | Biological Activity | IC50 (HCT116 cells) |
| This compound | Cyclic heptapeptide | eEF1A ternary complex | Potent inhibitor of protein synthesis, cytotoxic, anti-adipogenic | 71 ± 10 nM[1] |
| Ternatin-4-Ala | Analogue with Leucine at position 4 substituted with Alanine | Does not effectively bind to the eEF1A ternary complex | Inactive | > 10,000 nM[1][3] |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound, highlighting its inhibitory effect on the protein synthesis machinery.
Caption: Mechanism of this compound action.
Experimental Protocols
Here are detailed protocols for key experiments to validate the use of Ternatin-4-Ala as a negative control.
Cell Proliferation Assay
Objective: To determine the cytotoxic effects of this compound and its analogues on a cancer cell line.
Methodology:
-
Cell Seeding: Seed HCT116 human colon cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Ternatin-4-Ala in the appropriate cell culture medium. The final concentrations should typically range from 1 nM to 10 µM. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protein Synthesis Inhibition Assay
Objective: To measure the direct impact of this compound and its analogues on global protein synthesis.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and treat with various concentrations of this compound, Ternatin-4-Ala, and a known protein synthesis inhibitor like cycloheximide (B1669411) (positive control) for a defined period (e.g., 2 hours). Include a vehicle control.
-
Metabolic Labeling: During the last 30 minutes of the treatment, add a methionine analogue that can be detected, such as L-azidohomoalanine (AHA), to the culture medium.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry: Perform a click chemistry reaction to conjugate the incorporated AHA with a fluorescent tag (e.g., an alkyne-fluorophore).
-
Detection and Quantification: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. The fluorescence intensity is proportional to the rate of protein synthesis. Alternatively, use a plate-based assay for higher throughput.
Experimental Workflow for Negative Control Validation
The following diagram outlines a typical workflow for validating a negative control compound in the context of this compound research.
Caption: Experimental workflow for validation.
Conclusion
The selection of an appropriate negative control is critical for the interpretation of experimental results. Ternatin-4-Ala, a structurally related but biologically inert analogue of this compound, serves as an excellent negative control. By demonstrating a lack of effect on cell proliferation and protein synthesis, researchers can confidently attribute the observed biological effects to the specific action of this compound on the eEF1A ternary complex. The provided protocols and workflows offer a comprehensive guide for the validation and use of this essential control in future studies.
References
Safety Operating Guide
Proper Disposal Procedures for (-)-Ternatin
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (-)-Ternatin (CAS 148619-41-4), a cyclic heptapeptide (B1575542) used in research. The primary determinant for its disposal is its hazard classification, which should always be confirmed by consulting the manufacturer-specific Safety Data Sheet (SDS).
According to the Safety Data Sheet provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). This classification dictates the recommended disposal protocol, which aligns with procedures for non-hazardous laboratory waste. However, it is imperative to adhere to all local, state, and institutional regulations, which may have specific requirements.
Immediate Safety and Handling
While this compound is not classified as hazardous, general precautionary measures for handling chemicals should always be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area.
-
Spill Response: In the event of a spill, mechanically pick up the solid material and place it into a suitable container for disposal. Avoid generating dust.
Quantitative Safety Data
The following table summarizes the key safety ratings for this compound as provided in its Safety Data Sheet. These ratings indicate a low level of hazard under normal laboratory conditions.
| Hazard Assessment | Rating | Source |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS-ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| GHS Hazard Class | Not Classified |
Disposal Decision Workflow
The logical process for determining the correct disposal method for this compound is outlined in the diagram below. The initial and most critical step is the review of the product-specific Safety Data Sheet.
Personal protective equipment for handling (-)-Ternatin
This guide provides immediate, essential safety, and logistical information for handling (-)-Ternatin in a research and development setting. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the experimental work.
While the Safety Data Sheet (SDS) for this compound may indicate that the substance is not classified as hazardous, it is crucial to handle all chemicals of unknown toxicity with a high degree of caution.[1] This guide is based on the precautionary principle, which assumes a substance is hazardous in the absence of complete safety data.[2]
Personal Protective Equipment (PPE)
Due to the limited toxicological data available for this compound, a conservative approach to personal protective equipment is recommended. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the compound. Since no specific glove material has been tested, double gloving may be considered. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | To protect the eyes from splashes or aerosols.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A NIOSH/MSHA-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The container should be clearly labeled as "this compound" with any known hazard information.[3]
2. Weighing and Solution Preparation This protocol outlines the steps for accurately weighing solid this compound and preparing a stock solution.
-
Preparation:
-
Weighing:
-
Dissolution:
-
Carefully transfer the weighed this compound into an appropriate container (e.g., a beaker or flask).
-
Add a small amount of the desired solvent to the weighing boat to rinse any remaining powder and transfer the rinse to the main container. This ensures a quantitative transfer.[7]
-
Add the remaining solvent to reach the desired final concentration.
-
Mix until the compound is fully dissolved.
-
3. General Handling
-
All work with this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not eat, drink, or apply cosmetics in the laboratory.[8]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation
-
Solid Waste: Includes unused this compound powder, contaminated weighing boats, and contaminated PPE (gloves, etc.).
-
Liquid Waste: Includes stock solutions, experimental solutions containing this compound, and solvent rinses from contaminated glassware.
-
Sharps Waste: Includes any needles, syringes, or broken glassware contaminated with this compound.
2. Disposal Procedures
-
All waste streams containing this compound should be treated as chemical waste.
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[9] The label should include "this compound Waste" and the date.
-
Contaminated sharps should be placed in a designated, puncture-resistant sharps container.[10]
-
Do not dispose of any this compound waste down the sink or in the regular trash.[10]
-
Follow your institution's specific guidelines for the disposal of chemical waste.
Visual Workflow Diagrams
The following diagrams illustrate the key operational and disposal workflows for handling this compound.
References
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Analytical Balances and Proper Weighing Practices | Lab Manager [labmanager.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
